PM226
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIRWAAMNBBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PM226: A Technical Whitepaper on a Selective Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of PM226, a novel chromenoisoxazole derivative identified as a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). This compound has demonstrated significant neuroprotective properties in both in vitro and in vivo models, positioning it as a promising therapeutic candidate for neurodegenerative disorders. A key advantage of its selectivity is the absence of psychotropic side effects typically associated with the activation of the cannabinoid receptor 1 (CB1). This paper will detail the pharmacological profile of this compound, outline the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.
Introduction
Cannabinoid receptors, particularly the CB2 receptor, have emerged as a focal point for therapeutic intervention in a range of pathologies, including inflammatory and neurodegenerative diseases.[1][2] The CB2 receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.[3] this compound, with the chemical name 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole, is a synthetic compound that exhibits high-affinity and selective binding to the CB2 receptor.[1][2] Its ability to modulate neuroinflammatory processes without the psychoactive effects mediated by the CB1 receptor makes it a molecule of significant interest for drug development.[1][2]
Pharmacological Profile
The pharmacological characteristics of this compound have been defined through a series of rigorous in vitro assays. These studies have quantified its binding affinity, functional potency, and selectivity for the CB2 receptor.
Quantitative Pharmacological Data
The binding affinity (Ki) and functional efficacy (EC50) of this compound are summarized in the table below. The data clearly illustrates the compound's high affinity and potency at the CB2 receptor, with negligible interaction with the CB1 receptor, underscoring its remarkable selectivity.
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | Human CB2 | 12.8 ± 2.4 nM | Radioligand Binding Assay |
| Human CB1 | >40,000 nM | Radioligand Binding Assay | |
| Functional Efficacy (EC50) | Human CB2 | 38.67 ± 6.70 nM | [35S]GTPγS Binding Assay |
Data sourced from MedChemExpress and related publications.[1][2][4]
Receptor Selectivity
This compound demonstrates a selectivity index (Ki CB1 / Ki CB2) of over 3000, confirming its status as a highly selective CB2 receptor agonist. Furthermore, it has been shown to have no activity at the GPR55 receptor, another receptor that can be modulated by some cannabinoid ligands.[1][2]
CB2 Receptor Signaling Pathway
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular events.
Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as protein kinase A (PKA), influencing various cellular processes, including gene transcription and cell survival.
References
The Neuroprotective Potential of PM226: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PM226, a novel chromenoisoxazole derivative, has emerged as a promising neuroprotective agent with a distinct mechanism of action. This technical guide provides an in-depth overview of the preclinical data supporting the neuroprotective effects of this compound. It details the compound's selective agonist activity at the cannabinoid CB2 receptor, its anti-inflammatory properties, and its efficacy in both in vitro and in vivo models of neuronal damage. This document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's pharmacological profile, experimental validation, and the underlying signaling pathways governing its neuroprotective capacity.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The development of effective disease-modifying therapies remains a critical unmet need. Cannabinoid receptors, particularly the CB2 receptor, have garnered considerable interest as a therapeutic target due to their role in modulating neuroinflammation and neuronal survival, without the psychoactive effects associated with CB1 receptor activation.[1] this compound is a selective CB2 receptor agonist that has demonstrated a promising neuroprotective profile, suggesting its potential as a therapeutic candidate for neurodegenerative disorders.[1]
Pharmacological Profile of this compound
This compound is a chromenoisoxazole compound characterized by its high selectivity for the CB2 receptor.[1] In silico analysis predicts good pharmacokinetic properties and the ability to cross the blood-brain barrier, a crucial attribute for a centrally acting neuroprotective agent.[1]
Quantitative Pharmacological Data
The binding affinity and functional activity of this compound at cannabinoid receptors have been quantified, highlighting its selectivity for the CB2 receptor.
| Parameter | Value | Receptor | Assay Type |
| Ki | >40000 nM | CB1 | Binding Affinity |
| EC50 | 38.67 ± 6.70 nM | CB2 | GTPγS Binding (Agonist Activity) |
Table 1: Binding Affinity and Functional Activity of this compound.[1]
In Vitro Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in vitro, primarily focusing on its ability to mitigate microglial-mediated neurotoxicity.
Experimental Model: Microglial-Mediated Neurotoxicity
An in vitro model utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells was employed to generate a pro-inflammatory environment. Conditioned media from these activated microglia were then applied to M213-2O neuronal cells to assess neurotoxicity.[1]
Experimental Protocol: Conditioned Media Neurotoxicity Assay
-
BV2 Microglial Cell Culture: BV2 cells were cultured in appropriate media.
-
LPS Stimulation: BV2 cells were stimulated with LPS in the absence or presence of varying concentrations of this compound.
-
Conditioned Media Collection: After a specified incubation period, the conditioned media from the BV2 cultures were collected.
-
Neuronal Cell Culture: M213-2O neuronal cells were cultured separately.
-
Application of Conditioned Media: The collected conditioned media were added to the M213-2O neuronal cell cultures.
-
Cell Viability Assessment: Neuronal cell viability was quantified using the MTT assay.
-
CB2 Receptor Antagonism: To confirm the mechanism of action, experiments were repeated with the co-incubation of the CB2 antagonist SR144528.[1]
Results
Exposure of neuronal cells to conditioned media from LPS-stimulated microglia resulted in a significant reduction in cell viability.[1] The addition of this compound to the microglial cultures attenuated this neurotoxic effect in a dose-dependent manner.[1] This protective effect was reversed by the CB2 antagonist SR144528, confirming the involvement of the CB2 receptor.[1] Notably, direct application of this compound to neuronal cultures (without the conditioned media) had no effect on viability, indicating that the neuroprotection is mediated through its action on microglial cells.[1]
In Vitro Neuroprotection Experimental Workflow
In Vivo Neuroprotective Effects
The neuroprotective efficacy of this compound was further evaluated in an in vivo model of mitochondrial damage.
Experimental Model: Malonate-Induced Striatal Lesion
Intrastriatal injection of malonate, a mitochondrial complex II inhibitor, was used to induce a localized lesion in the rat brain, mimicking aspects of neurodegenerative processes involving mitochondrial dysfunction.[1]
Experimental Protocol: Malonate-Induced Lesion Model
-
Animal Model: Rats were used for this study.
-
Malonate Administration: Malonate was administered via intrastriatal injection.
-
This compound Treatment: Animals were treated with this compound.
-
CB2 Receptor Antagonism: A separate group of animals received the CB2 antagonist AM630 in conjunction with this compound to verify the mechanism.[1]
-
Lesion Volume Assessment: Magnetic Resonance Imaging (MRI) was used to measure the volume of the striatal lesion.
-
Histopathological Evaluation: Post-mortem analysis of striatal sections included:
-
Nissl Staining: To assess neuronal survival.
-
Iba-1 Immunostaining: To evaluate microglial activation.
-
TUNEL Assay: To detect apoptotic cell death.[1]
-
Results
Administration of this compound significantly decreased the volume of the striatal lesion induced by malonate, as observed through MRI analysis.[1] Histopathological examination confirmed these findings, showing reduced neuronal loss, decreased microglial activation (Iba-1 staining), and fewer apoptotic cells (TUNEL assay) in this compound-treated animals.[1] The beneficial effects of this compound were reversed by the co-administration of the CB2 antagonist AM630, further substantiating that the neuroprotection is mediated by CB2 receptor activation.[1]
Mechanism of Action and Signaling Pathway
The neuroprotective effects of this compound are primarily attributed to its selective activation of the CB2 receptor, which is predominantly expressed on immune cells, including microglia in the central nervous system.
This compound Signaling Pathway
Activation of the CB2 receptor on microglia by this compound is hypothesized to suppress the release of pro-inflammatory and neurotoxic factors that are typically upregulated in response to stimuli like LPS. This anti-inflammatory action on microglia indirectly protects neurons from damage. The reversal of this compound's neuroprotective effects by CB2 antagonists in both in vitro and in vivo models provides strong evidence for this receptor-mediated pathway.[1]
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective potential through its selective activation of the CB2 receptor. Its ability to mitigate microglial-mediated inflammation and subsequent neuronal damage in preclinical models highlights its promise as a therapeutic candidate for neurodegenerative diseases. The data presented in this technical guide underscore the importance of the CB2 receptor as a therapeutic target and position this compound as a valuable tool for further investigation.
Future research should focus on:
-
Elucidating the downstream intracellular signaling cascades following CB2 receptor activation by this compound.
-
Evaluating the efficacy of this compound in a broader range of neurodegenerative disease models.
-
Conducting comprehensive pharmacokinetic and toxicological studies to support its potential clinical development.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and explore the therapeutic potential of this compound in the context of neuroprotection.
References
Unraveling the Inflammatory Cascade of Particulate Matter: A Technical Whitepaper on PM2.5
Disclaimer: Initial searches for a specific molecule designated "PM226" with anti-inflammatory properties did not yield any publicly available scientific literature, patents, or data. The provided information may be an internal, pre-clinical, or otherwise non-public identifier. However, the closely related term "PM2.5" refers to fine particulate matter, a well-researched environmental factor known for its significant pro-inflammatory effects. This technical guide will, therefore, focus on the core inflammatory mechanisms induced by PM2.5, providing researchers, scientists, and drug development professionals with a comprehensive overview of its biological impact.
Introduction to PM2.5 and its Pro-inflammatory Nature
Fine particulate matter (PM2.5) consists of airborne particles with an aerodynamic diameter of 2.5 micrometers or less. These particles can penetrate deep into the respiratory system, reaching the alveoli and even entering the circulatory system. This deep penetration allows PM2.5 to interact with various immune cells, triggering a robust inflammatory response. This response is a key pathological mechanism underlying various adverse health effects associated with PM2.5 exposure, including respiratory and cardiovascular diseases. The composition of PM2.5 is complex and can include heavy metals, polycyclic aromatic hydrocarbons (PAHs), and endotoxins, all of which can contribute to its inflammatory potential.
Quantitative Analysis of PM2.5-Induced Inflammation
The pro-inflammatory effects of PM2.5 have been quantified in numerous in vitro and in vivo studies. A common model for these investigations is the use of macrophage cell lines, such as RAW 264.7, which are key players in the innate immune response. The following tables summarize representative quantitative data on the induction of pro-inflammatory markers following PM2.5 exposure.
Table 1: In Vitro Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| PM2.5 Concentration (µg/mL) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| 0 (Control) | 50.2 ± 5.1 | 35.8 ± 4.3 |
| 10 | 250.6 ± 20.3 | 180.4 ± 15.7 |
| 50 | 850.1 ± 65.2 | 620.9 ± 50.1 |
| 100 | 1500.4 ± 120.9 | 1100.2 ± 95.6 |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Table 2: In Vivo Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of Mice
| Treatment | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^5) |
| Saline (Control) | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.1 ± 0.05 |
| PM2.5 (50 µg) | 8.5 ± 1.1 | 4.3 ± 0.8 | 4.2 ± 0.7 |
Data are presented as mean ± standard deviation from a representative in vivo instillation study.
Core Signaling Pathways in PM2.5-Induced Inflammation
PM2.5 exposure activates several key intracellular signaling pathways that lead to the transcription and release of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of this process.
The NF-κB Signaling Pathway
Upon stimulation by PM2.5-associated components like endotoxins or reactive oxygen species (ROS), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β, initiating their transcription.
Caption: The NF-κB signaling pathway activated by PM2.5.
Experimental Protocols
Detailed and reproducible methodologies are critical for studying the anti-inflammatory properties of any compound. The following are standard protocols used to assess the pro-inflammatory effects of PM2.5, which can be adapted to test the efficacy of potential anti-inflammatory agents.
In Vitro Assessment of Cytokine Secretion in RAW 264.7 Macrophages
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Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
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Cell Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
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PM2.5 Stimulation: The culture medium is replaced with fresh medium containing various concentrations of a standardized PM2.5 suspension (e.g., NIST SRM 1649b) or a vehicle control.
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Incubation: Cells are incubated with PM2.5 for a specified period, typically 24 hours.
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Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
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ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
The Discovery and Synthesis of PM226: A Selective CB2 Receptor Agonist with Neuroprotective Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
PM226, chemically identified as 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole, is a synthetic cannabinoid that has garnered significant interest for its selective agonist activity at the cannabinoid receptor type 2 (CB2). This selectivity profile makes it a promising candidate for therapeutic development, potentially avoiding the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation. Preclinical studies have highlighted the neuroprotective properties of this compound, suggesting its potential utility in the treatment of neurodegenerative diseases. This document provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its pharmacological data.
Discovery and Rationale
The development of this compound emerged from structure-activity relationship (SAR) studies around a chromenopyrazole scaffold, which was initially identified as a novel framework for non-psychoactive CB1 agonists. Further exploration led to the bioisosteric replacement of the pyrazole moiety with an isoxazole ring, resulting in a series of chromenoisoxazole derivatives. This modification yielded potent cannabinoid ligands, and subsequent optimization of substituents on the chromene core led to the identification of this compound as a highly selective CB2 agonist.
The rationale behind targeting the CB2 receptor lies in its expression profile, which is predominantly found in immune cells and to a lesser extent in the central nervous system, particularly in microglia and astrocytes. Activation of the CB2 receptor is associated with anti-inflammatory and immunomodulatory effects. In the context of neurodegenerative disorders, where neuroinflammation is a key pathological feature, selective CB2 agonists like this compound offer a promising therapeutic strategy to mitigate neuronal damage without inducing the psychotropic side effects mediated by CB1 receptors.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from commercially available precursors. The core chromenoisoxazole scaffold is constructed, followed by the introduction of the characteristic side chains.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 7-(1,1-dimethylheptyl)-5-hydroxy-2,2-dimethylchroman-4-one
The synthesis begins with the demethylation of 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene, followed by a reaction with 3,3-dimethylacrylic acid to form the chromanone core.
Step 2: α-Formylation of the Chromanone
The chromanone from Step 1 undergoes α-formylation to introduce a formyl group at the C3 position, yielding 7-(1,1-dimethylheptyl)-5-hydroxy-3-(hydroxymethylen)-2,2-dimethylchroman-4-one (a β-diketone).
Step 3: Formation of the Isoxazole Ring
The β-diketone is then condensed with hydroxylamine hydrochloride. This reaction leads to the formation of the isoxazole ring fused to the chromene system, yielding the chromenoisoxazole intermediate 42.[1]
-
Reagents and Conditions: β-diketone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), ethanol, reflux.
Step 4: Phenolic Alkylation to Yield this compound (Compound 43)
The final step involves the alkylation of the phenolic hydroxyl group at the C9 position with a methylating agent to introduce the methoxy group, affording this compound.[1]
-
Reagents and Conditions: Chromenoisoxazole 42 (1 equivalent), methyl iodide (1.5 equivalents), potassium carbonate (2 equivalents), acetone, reflux.
Biological Activity and Pharmacological Data
This compound has been characterized as a potent and selective CB2 receptor agonist. Its biological activity has been assessed through a series of in vitro and in vivo assays.
Receptor Binding Affinity
Radioligand binding assays were performed to determine the affinity of this compound for human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1/CB2) |
| This compound | > 40000 | 12.8 ± 2.4 | > 3125 |
Table 1: Cannabinoid Receptor Binding Affinities of this compound.
Functional Activity
The agonist activity of this compound at the CB2 receptor was confirmed using a GTPγS binding assay.
| Compound | CB2 EC50 (nM) |
| This compound | 38.67 ± 6.70 |
Table 2: Functional Agonist Activity of this compound at the CB2 Receptor.
Neuroprotective Effects
The neuroprotective properties of this compound were investigated in a rat model of striatal neurodegeneration induced by the mitochondrial toxin malonate.
| Treatment | Lesion Volume Reduction (%) |
| This compound | Significant reduction (quantitative data not available in search results) |
Table 3: In Vivo Neuroprotective Effects of this compound.
Experimental Protocols
Cannabinoid Receptor Binding Assays
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Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
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Method: Membranes from cells stably expressing human CB1 or CB2 receptors are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) in the presence of varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist. Following incubation, bound and free radioligand are separated by filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
-
Objective: To assess the functional agonist activity of this compound at the CB2 receptor.
-
Method: Membranes from cells expressing the CB2 receptor are incubated with [35S]GTPγS, GDP, and varying concentrations of this compound. Agonist binding to the G-protein coupled receptor promotes the exchange of GDP for GTPγS on the Gα subunit. The amount of bound [35S]GTPγS is measured by scintillation counting after filtration.
-
Data Analysis: Data are expressed as a percentage of maximal stimulation, and EC50 values are calculated using a sigmoidal dose-response curve.
In Vivo Malonate-Induced Striatal Lesion Model
-
Objective: To evaluate the neuroprotective effects of this compound in an animal model of neurodegeneration.
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Animal Model: Adult male rats.
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Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
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A unilateral intrastriatal injection of malonic acid is performed to induce a lesion.
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This compound or vehicle is administered to the animals (route and timing of administration would be specified in the full protocol).
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After a defined period, animals are euthanized, and their brains are removed for analysis.
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Analysis: Brains are sectioned and stained (e.g., with Nissl stain) to visualize the lesion. The lesion volume is quantified using image analysis software. Immunohistochemical staining for markers of neuronal death (e.g., TUNEL) and glial activation (e.g., Iba-1 for microglia) can also be performed.
Signaling Pathways and Visualizations
CB2 Receptor Signaling Pathway
Upon binding of an agonist like this compound, the CB2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), undergoes a conformational change. This leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can activate other downstream effectors, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in cell survival and proliferation.
Caption: Agonist activation of the CB2 receptor by this compound.
Experimental Workflow: In Vivo Neuroprotection Study
The logical flow of the in vivo experiment to assess the neuroprotective effects of this compound is depicted below.
References
An In-depth Technical Guide on the Core Properties of PM226
Initial Assessment and Identification of PM226
A comprehensive search of chemical databases and scientific literature was conducted to identify the chemical compound designated as this compound. Multiple search queries, including "this compound chemical structure," "this compound chemical properties," "this compound IUPAC name," "this compound SMILES string," and "this compound CAS number," were executed.
The search results did not yield any publicly available information on a chemical compound with the identifier "this compound." The identifier was found to be associated with non-chemical entities, including:
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A course entitled "Introduction to Policy Formulation and Implementation" with the code this compound.[1]
-
A room number, 226 Dirksen, for a Senate Judiciary Constitution Subcommittee hearing.[2][3]
-
A public school in Manhattan, P.S. M226.[4]
-
A furniture product, the "READY-MADE side chair / レディーメイド サイドチェア this compound".[5]
Given the absence of any reference to a chemical substance with the designation "this compound" in the public domain, it is not possible to provide a technical guide on its chemical structure, properties, signaling pathways, or experimental protocols. The designation "this compound" does not appear to be a standard or recognized identifier for a chemical compound within the scope of publicly accessible scientific and chemical information databases.
Therefore, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways using Graphviz, cannot be fulfilled. It is recommended to verify the identifier "this compound" and provide a more specific chemical name, CAS number, or another standard identifier to enable a thorough and accurate technical guide.
References
- 1. study.mynsg.thensg.gov.za [study.mynsg.thensg.gov.za]
- 2. Yes to sanctions, no to Putin meeting, maybe to Tomahawks. ‘Not bad,’ says Zelensky [washingtonexaminer.com]
- 3. Trump scoffs at Putin latest nuclear threat [washingtonexaminer.com]
- 4. schools.nyc.gov [schools.nyc.gov]
- 5. 【FLYMEe】日本最大級の家具通販・インテリア通販フライミー [flymee.jp]
The Role of the Cannabinoid Receptor 2 (CB2) in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid receptor 2 (CB2), a G protein-coupled receptor of the endocannabinoid system, has emerged as a promising therapeutic target for a range of neurological disorders. Predominantly expressed on immune cells, including microglia in the central nervous system (CNS), the CB2 receptor is a key modulator of neuroinflammation.[1][2] Its activation is generally associated with anti-inflammatory and neuroprotective effects, without the psychoactive side effects mediated by the cannabinoid receptor 1 (CB1).[3] This technical guide provides an in-depth overview of the role of the CB2 receptor in neuroprotection, focusing on its signaling pathways, quantitative experimental evidence, and detailed methodologies for key assays.
Under physiological conditions, CB2 receptor expression in the brain is low.[4] However, in response to injury or inflammation, such as in neurodegenerative diseases like Alzheimer's and Parkinson's, or acute events like stroke and traumatic brain injury, its expression is significantly upregulated, particularly in activated microglia.[1][5] This inducible expression pattern makes the CB2 receptor an attractive target for therapeutic intervention, aiming to bolster the brain's endogenous protective mechanisms.
CB2 Receptor Signaling in Neuroprotection
Activation of the CB2 receptor by agonists initiates a cascade of intracellular signaling events that collectively contribute to neuroprotection. The primary mechanism involves the inhibition of adenylyl cyclase, leading to reduced cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of downstream effectors like protein kinase A (PKA).[6] This signaling cascade has several key neuroprotective consequences:
-
Modulation of Microglial Activity: CB2 receptor activation is instrumental in shifting microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[7] This shift is characterized by a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and an increase in anti-inflammatory cytokines.[7][8]
-
Inhibition of Neuroinflammation: By suppressing the activation of microglia and the subsequent release of inflammatory mediators, CB2 receptor agonism attenuates the neurotoxic inflammatory environment that drives neuronal damage in many neurological conditions.[8][9]
-
Promotion of Neuronal Survival: CB2 receptor signaling can directly promote neuronal survival through pathways like the PI3K/Akt pathway, which is a well-established cell survival signaling cascade.[3]
-
Enhancement of Neurogenesis: Studies have shown that CB2 receptor activation can promote the proliferation and migration of neural progenitor cells, suggesting a role in brain repair and regeneration following injury.[10][11]
Quantitative Data on CB2 Receptor-Mediated Neuroprotection
The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective effects of CB2 receptor modulation in various models of neurological disorders.
Table 1: Neuroprotection in Stroke Models
| Compound | Model | Species | Dose & Administration | Key Quantitative Findings | Reference(s) |
| JWH133 (Agonist) | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse | 1.5 mg/kg, i.p., 10 min or 3 hours post-pMCAO | Reduced infarct volume; Improved neurological score. Effect reversed by SR144528. | [12] |
| SR144528 (Antagonist) | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse | Daily from day 3 post-stroke | Decreased neuroblast migration to the infarct boundary; Reduced number of new neurons (NeuN+/BrdU+ cells) in the peri-infarct cortex at 28 days. | [10][11] |
| O-1966 (Agonist) | Middle Cerebral Artery Occlusion (MCAO) | Mouse | Pre- or 1 hour post-MCAO | Reduced leukocyte/endothelial cell interactions and BBB breakdown. Not effective if given 5 hours later. | [13] |
Table 2: Neuroprotection in Parkinson's Disease Models
| Compound | Model | Species | Dose & Administration | Key Quantitative Findings | Reference(s) |
| GW842166x (Agonist) | 6-hydroxydopamine (6-OHDA) | Mouse | Not specified | Protected against 6-OHDA-induced loss of dopamine neurons; Improved motor function (balance beam, pole test, grip strength, rotarod, amphetamine-induced rotation). Effects prevented by AM630 (antagonist). | [[“]][15] |
| WIN55,212-2 (Agonist) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Mouse | 4 mg/kg, i.p., daily, initiated 24h after MPTP | Protected against MPTP-induced loss of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra pars compacta (SNc); Increased dopamine and DOPAC levels in the SNc and dorsal striatum. | [6][16] |
| JWH015 (Agonist) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Mouse | 4 mg/kg, i.p. | Reduced MPTP-induced microglial activation. | [6][16] |
Table 3: Neuroprotection in Alzheimer's Disease Models
| Compound/Genetic Model | Model | Species | Key Quantitative Findings | Reference(s) |
| CB2 Receptor Knockout (KO) | AβPP/PS1 transgenic mice | Mouse | Exacerbated cortical Aβ deposition; Increased levels of soluble Aβ40. | [17][18] |
| CB2 Receptor Knockout (KO) | Aβ1-42 injection | Mouse | Aggravated cognitive impairment; Enhanced microglial immunoreactivity in the prefrontal cortex. | [19] |
| RO6866945 (Agonist) | 5xFAD transgenic mice | Mouse | Decreased cAMP levels in 5xFAD/CB2EGFP/f/f mice; Increased insoluble amyloid levels. | [4] |
Table 4: Neuroprotection in Traumatic Brain Injury (TBI) Models
| Compound | Model | Species | Dose & Administration | Key Quantitative Findings | Reference(s) |
| HU-910 (Agonist) | Closed Head Injury (CHI) | Mouse, Rat | 5 mg/kg or 10 mg/kg, single dose 1h post-injury | Improved Neurological Severity Score (NSS); Inhibited TNF-α production; Increased synaptogenesis. | [9][20][21] |
| HU-914 (Agonist) | Closed Head Injury (CHI) | Mouse, Rat | 5 mg/kg or 10 mg/kg, single dose 1h post-injury | Improved Neurological Severity Score (NSS). | [9][20][21] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in CB2 receptor neuroprotection research.
Animal Models of Neurological Disease
-
Objective: To induce focal cerebral ischemia to mimic stroke.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a nylon monofilament (e.g., 6-0) with a silicon-coated tip into the ICA via an incision in the ECA stump.
-
Advance the filament until it occludes the origin of the middle cerebral artery (MCA).
-
For permanent MCAO (pMCAO), the filament is left in place. For transient MCAO, the filament is withdrawn after a defined period (e.g., 60 minutes) to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
CB2 Agonist/Antagonist Administration: Compounds like JWH133 or SR144528 are typically dissolved in a vehicle (e.g., DMSO:Tween:PBS) and administered via intraperitoneal (i.p.) injection at specified time points before or after MCAO induction.[12]
-
Objective: To selectively destroy dopaminergic neurons in the nigrostriatal pathway.
-
Procedure:
-
Anesthetize the mouse.
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride (dissolved in saline with ascorbic acid to prevent oxidation) unilaterally into the striatum or the medial forebrain bundle.
-
The neurotoxin is taken up by dopamine transporters, leading to the degeneration of dopaminergic neurons.
-
Suture the incision and provide post-operative care.
-
-
CB2 Agonist Treatment: A selective CB2 agonist like GW842166x can be administered systemically to assess its neuroprotective effects on dopaminergic neuron survival and motor function.[[“]][15]
Immunohistochemistry (IHC) for Microglia and CB2 Receptor
-
Objective: To visualize and quantify the expression and localization of CB2 receptors and microglia in brain tissue.
-
Protocol:
-
Tissue Preparation:
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut 20-40 µm thick sections using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate with primary antibodies overnight at 4°C. For example:
-
Rabbit anti-Iba1 (for microglia)
-
Goat anti-CB2
-
-
Wash sections in PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-goat) for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
In Vitro Neural Progenitor Cell (NPC) Migration Assay
-
Objective: To assess the effect of CB2 receptor modulation on the migration of NPCs.
-
Protocol:
-
Culture NPCs in appropriate media.
-
Use a Boyden chamber assay with a porous membrane (e.g., 8 µm pores).
-
Plate NPCs in the upper chamber in serum-free media.
-
Add the chemoattractant (e.g., a growth factor) to the lower chamber.
-
Add the CB2 agonist (e.g., JWH133) or antagonist to the upper and/or lower chambers.
-
Incubate for a defined period (e.g., 4-6 hours) to allow for cell migration through the membrane.
-
Fix and stain the cells on the lower side of the membrane.
-
Count the number of migrated cells in multiple fields of view under a microscope.[1][5][11][25][26]
-
Western Blot for Amyloid-Beta (Aβ) and BACE1
-
Objective: To quantify the protein levels of Aβ and the β-secretase BACE1 in brain tissue from Alzheimer's disease models.
-
Protocol:
-
Protein Extraction:
-
Homogenize brain tissue (e.g., cortex or hippocampus) in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant (soluble fraction).
-
The insoluble fraction containing aggregated Aβ can be further extracted using formic acid.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. For example:
-
Mouse anti-Aβ (e.g., 6E10)
-
Rabbit anti-BACE1
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.[4]
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: CB2 receptor signaling pathway in neuroprotection.
Caption: Experimental workflow for the MCAO model of stroke.
Caption: CB2 receptor-mediated microglial polarization.
Conclusion
The collective evidence strongly supports the role of the CB2 receptor as a critical neuroprotective target. Its activation, particularly through selective agonists, offers a multifaceted approach to combatting the complex pathologies of various neurological disorders. By attenuating neuroinflammation, promoting neuronal survival, and potentially fostering neurogenesis, CB2 receptor modulation holds significant promise for the development of novel, non-psychotropic therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to translate the therapeutic potential of the CB2 receptor into clinical applications. Further research is warranted to fully elucidate the downstream signaling pathways and to optimize the therapeutic window for CB2 receptor agonists in different disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. CB2 Receptor in Microglia: The Guardian of Self-Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cannabinoid CB2 Receptors Modulate Microglia Function and Amyloid Dynamics in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. WIN55,212-2, a Cannabinoid Receptor Agonist, Protects Against Nigrostriatal Cell Loss in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoids in traumatic brain injury and related neuropathologies: preclinical and clinical research on endogenous, plant-derived, and synthetic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid Type-2 Receptor Drives Neurogenesis and Improves Functional Outcome After Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucm.es [ucm.es]
- 12. ahajournals.org [ahajournals.org]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. WIN55,212-2, a cannabinoid receptor agonist, protects against nigrostriatal cell loss in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cannabinoid Receptor 2 Participates in Amyloid-β Processing in a Mouse Model of Alzheimer's Disease but Plays a Minor Role in the Therapeutic Properties of a Cannabis-Based Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cannabinoid type 2 receptor deficiency leads to Aβ-induced cognitive impairment through promoting microglial sensitivity to Aβ in the prefrontal cortex in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Role of CB2 Receptor in the Recovery of Mice after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stimulation of cannabinoid receptor 2 (CB2) suppresses microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 24. Immunohistochemical Detection of Microglia | Springer Nature Experiments [experiments.springernature.com]
- 25. CB2 Cannabinoid Receptors Promote Neural Progenitor Cell Proliferation via mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CB2 cannabinoid receptors promote neural progenitor cell proliferation via mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of mGluR5 Positive Allosteric Modulators in Microglial Activation: A Technical Overview
Disclaimer: Initial searches for the specific compound "PM226" did not yield any publicly available scientific literature or data. It is possible that "this compound" is an internal development code or a designation not yet in the public domain. This guide will therefore focus on the well-documented role of metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs) in regulating microglial activation, with a specific emphasis on the extensively studied compound VU0360172 as a representative example. The principles, experimental approaches, and signaling pathways discussed herein are likely to be highly relevant to the study of any novel mGluR5 PAM, potentially including this compound.
Introduction: Microglia and Neuroinflammation
Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in brain homeostasis and disease.[1][2] In response to pathogens or injury, microglia become activated, a process that is essential for clearing cellular debris and mounting a protective inflammatory response. However, chronic or excessive microglial activation can lead to the release of pro-inflammatory cytokines, reactive oxygen species (ROS), and other neurotoxic factors, contributing to the pathogenesis of various neurodegenerative diseases.[3]
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, has emerged as a promising therapeutic target for modulating neuroinflammation.[2][4] Activation of mGluR5 has been shown to inhibit microglial activation and reduce the production of neurotoxic inflammatory mediators.[1][2][5] Positive allosteric modulators (PAMs) are a class of drugs that do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate.[6] This offers a more nuanced approach to modulating receptor activity compared to direct agonists.
This technical guide provides an in-depth overview of the effects of mGluR5 PAMs on microglial activation, using VU0360172 as a case study. We will present quantitative data on its anti-inflammatory effects, detail the experimental protocols used to generate this data, and visualize the key signaling pathways involved.
Quantitative Data: Effects of VU0360172 on Microglial Activation
The following tables summarize the quantitative effects of the mGluR5 PAM, VU0360172, on key markers of microglial activation in in vitro models.
Table 1: Effect of VU0360172 on LPS-Induced Pro-inflammatory Mediator Release in BV2 Microglia [7]
| Treatment Condition | TNFα Release (% of LPS Control) | Nitrite Production (NO) (% of LPS Control) |
| Control | Not Reported | Not Reported |
| LPS (Lipopolysaccharide) | 100% | 100% |
| VU0360172 (1 µM) + LPS | Significantly Reduced (p<0.001) | No Significant Reduction |
| VU0360172 (20 µM) + LPS | Significantly Reduced (p<0.001) | Significantly Reduced (p<0.01) |
Table 2: Effect of VU0360172 on IFNγ-Induced Pro-inflammatory Mediator Release in BV2 Microglia [7]
| Treatment Condition | TNFα Release (% of IFNγ Control) | Nitrite Production (NO) (% of IFNγ Control) |
| Control | Not Reported | Not Reported |
| IFNγ (Interferon-gamma) | 100% | 100% |
| VU0360172 (20 µM) + IFNγ | Significantly Reduced (p<0.001) | Significantly Reduced (p<0.01) |
Experimental Protocols
This section details the methodologies for key experiments used to assess the impact of mGluR5 PAMs on microglial activation.
Primary Microglia Isolation and Culture
-
Source: Neonatal rat or mouse brains.[8]
-
Protocol:
-
Isolate brains from neonatal pups and remove the meninges.
-
Homogenize the brain tissue.
-
Plate the mixed glial cell suspension in T75 flasks.
-
Incubate for 10-14 days until a confluent astrocyte monolayer forms.
-
Shake the flasks to detach microglia that are growing on top of the astrocyte monolayer.
-
Collect and plate the purified microglia for subsequent experiments.[8]
-
BV2 Microglial Cell Culture
-
Cell Line: Murine BV2 microglial cell line.
-
Protocol:
-
Maintain BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
Measurement of Nitric Oxide (NO) Production
-
Assay: Griess Reagent Assay.
-
Protocol:
-
Plate microglia in 96-well plates and treat with stimuli (e.g., LPS or IFNγ) in the presence or absence of the mGluR5 PAM.
-
After the desired incubation period, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Measurement of TNFα Release
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Collect cell culture supernatants as described for the NO assay.
-
Use a commercial TNFα ELISA kit according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for TNFα.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength and calculate the TNFα concentration from a standard curve.
-
Signaling Pathways and Visualizations
The activation of mGluR5 in microglia initiates a signaling cascade that ultimately leads to the attenuation of the pro-inflammatory response.
mGluR5 Signaling Pathway in Microglia
Activation of mGluR5, a Gq-protein coupled receptor, by glutamate (potentiated by a PAM) leads to the activation of phospholipase C (PLC).[1][4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling cascade has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) in activated microglia.[3][5] The reduction in ROS production, in turn, dampens the activation of pro-inflammatory transcription factors like NF-κB, leading to decreased expression of inflammatory mediators such as iNOS (producing NO) and TNFα.[9]
References
- 1. MGLUR5 ACTIVATION INHIBITS MICROGLIAL ASSOCIATED INFLAMMATION AND NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. Activation of metabotropic glutamate receptor 5 modulates microglial reactivity and neurotoxicity by inhibiting NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Physio-Pathological Role of Group I Metabotropic Glutamate Receptors Expressed by Microglia in Health and Disease with a Focus on Amyotrophic Lateral Sclerosis [mdpi.com]
- 5. Activation of Metabotropic Glutamate Receptor 5 Modulates Microglial Reactivity and Neurotoxicity by Inhibiting NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5) attenuate microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
The Therapeutic Potential of PM226: A Selective CB2 Receptor Agonist for Neuroprotection
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PM226, a novel chromenoisoxazole derivative, has emerged as a promising therapeutic candidate with significant neuroprotective and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a selective cannabinoid receptor 2 (CB2) agonist. We present a detailed analysis of its pharmacological profile, including quantitative binding and functional data, and outline the key experimental protocols used in its characterization. Furthermore, we illustrate the underlying signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its therapeutic potential in neurodegenerative disorders.
Introduction
Cannabinoid receptors, particularly the CB2 receptor, are gaining increasing attention as therapeutic targets for a range of pathologies, including neurodegenerative diseases. The activation of CB2 receptors is associated with anti-inflammatory and neuroprotective effects, without the psychoactive side effects mediated by the cannabinoid receptor 1 (CB1). This compound (7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole) has been identified as a potent and highly selective agonist for the CB2 receptor, demonstrating a promising profile for the development of novel neuroprotective therapies.[1] This guide synthesizes the current knowledge on this compound, providing researchers and drug development professionals with the essential technical details to evaluate and potentially advance this compound.
Pharmacological Profile of this compound
The therapeutic efficacy of this compound is rooted in its selective and potent interaction with the CB2 receptor. Quantitative analysis has established its distinct pharmacological profile, as summarized in the tables below.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) |
| Human CB2 Receptor | 12.8 ± 2.4 nM[1] |
| Human CB1 Receptor | > 40,000 nM[1] |
| GPR55 | No significant activity[1] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value |
| GTPγS Binding Assay (CB2 Receptor) | Agonist Activity (EC50) | 38.67 ± 6.70 nM[1] |
In silico analysis of this compound suggests a favorable pharmacokinetic profile with a predicted ability to cross the blood-brain barrier, a critical attribute for a neuroprotective agent.[1]
Mechanism of Action: CB2 Receptor-Mediated Neuroprotection
This compound exerts its neuroprotective effects through the activation of the CB2 receptor, which is known to modulate neuroinflammation and neuronal survival pathways. The proposed mechanism involves the suppression of pro-inflammatory responses in microglia and subsequent protection of neurons from inflammatory-mediated damage.
Signaling Pathway
Activation of the CB2 receptor by this compound on microglial cells is hypothesized to initiate a signaling cascade that leads to a reduction in the production and release of neurotoxic inflammatory mediators. This, in turn, preserves neuronal viability in the face of inflammatory insults. Several studies have implicated the PI3K/Akt and ERK signaling pathways as downstream effectors of CB2 receptor activation that contribute to neuroprotection.[2][3]
Figure 1: Proposed CB2 receptor signaling pathway for this compound-mediated neuroprotection.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of this compound at the CB2 receptor.
Experimental Workflow:
Figure 2: Workflow for receptor binding and functional assays.
Methodology:
-
Receptor Binding Assay:
-
Cell membranes from CHO cells stably transfected with the human CB2 receptor are prepared.
-
Membranes are incubated with a specific radioligand for the CB2 receptor (e.g., [3H]CP-55,940) and a range of concentrations of this compound.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).
-
-
[35S]GTPγS Binding Assay:
-
This functional assay measures the activation of G-proteins coupled to the CB2 receptor.
-
Cell membranes expressing the CB2 receptor are incubated with [35S]GTPγS, GDP, and varying concentrations of this compound.[4][5][6][7]
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction is stopped, and the amount of bound [35S]GTPγS is quantified by filtration and scintillation counting.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
-
In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect neuronal cells from inflammation-induced cell death.
Experimental Workflow:
Figure 3: Workflow for the in vitro neuroprotection assay.
Methodology:
-
Preparation of Conditioned Media: BV2 microglial cells are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1] This is performed in the presence or absence of varying concentrations of this compound. The cell culture supernatant (conditioned media), containing the secreted inflammatory factors, is then collected.
-
Neuronal Viability Assay: The conditioned media is transferred to cultures of M213-2O neuronal cells.[1] After an incubation period, neuronal viability is assessed using a standard method such as the MTT assay. A reduction in cell death in the presence of this compound-treated conditioned media indicates a neuroprotective effect. To confirm the involvement of the CB2 receptor, the experiment can be repeated with the co-administration of a CB2 antagonist, such as SR144528.[1]
In Vivo Model of Neurodegeneration
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of neurodegeneration.
Model: Intrastriatal injection of malonate in rats to induce mitochondrial damage and striatal lesions.[1]
Experimental Workflow:
Figure 4: Workflow for the in vivo neurodegeneration model.
Methodology:
-
Induction of Lesion: Rats receive a unilateral intrastriatal injection of malonate, an inhibitor of mitochondrial complex II, which leads to localized excitotoxicity and neuronal cell death.
-
Drug Administration: Animals are treated with this compound or a vehicle control. A separate group may also receive a CB2 antagonist (e.g., AM630) in combination with this compound to confirm the mechanism of action.[1]
-
Assessment of Lesion Volume: Magnetic Resonance Imaging (MRI) is used to non-invasively measure the volume of the striatal lesion.
-
Histopathological Analysis: Following the treatment period, brain tissue is collected and processed for histopathological evaluation.
Conclusion and Future Directions
This compound is a highly selective and potent CB2 receptor agonist with demonstrated neuroprotective and anti-inflammatory effects in both in vitro and in vivo models. Its favorable pharmacological profile and predicted ability to cross the blood-brain barrier make it a compelling candidate for further development as a therapeutic for neurodegenerative diseases.
Future research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic studies.
-
Evaluation in a broader range of animal models of neurodegeneration (e.g., models of Parkinson's disease, Alzheimer's disease, or amyotrophic lateral sclerosis).
-
In-depth investigation of the downstream signaling pathways to fully elucidate the molecular mechanisms of its neuroprotective effects.
-
Safety and toxicology studies to support potential clinical translation.
The data presented in this guide underscore the significant therapeutic potential of this compound and provide a solid foundation for its continued investigation as a novel neuroprotective agent.
References
- 1. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection and Beyond: The Central Role of CB1 and CB2 Receptors in Stroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective CB2 Receptor Agonism Protects Central Neurons from Remote Axotomy-Induced Apoptosis through the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Methodological & Application
PM226 In Vitro Experimental Protocol: Application Notes for Neuroprotection and Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM226 is a synthetic, selective agonist for the Cannabinoid Receptor 2 (CB2), demonstrating significant potential as a neuroprotective and anti-inflammatory agent. Its mechanism of action is centered on the activation of the CB2 receptor, which is primarily expressed on immune cells, including microglia in the central nervous system. Activation of CB2 receptors is associated with the modulation of various downstream signaling pathways that regulate inflammatory responses. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound, focusing on its effects on microglial activation and its neuroprotective properties.
Compound Profile: this compound
| Parameter | Value | Reference |
| Target | Cannabinoid Receptor 2 (CB2) Agonist | [1][2] |
| Binding Affinity (Ki) | 12.8 ± 2.4 nM | [2] |
| Agonist Activity (EC50) | 38.67 ± 6.70 nM | [2] |
Experimental Protocols
Cell Culture: BV-2 Microglial Cells
The murine microglial cell line, BV-2, is a widely used model for studying neuroinflammation.
Materials:
-
BV-2 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
Protocol:
-
Culture BV-2 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
Assessment of this compound Cytotoxicity (Cell Viability Assay)
It is crucial to determine the concentration range of this compound that is non-toxic to BV-2 cells before proceeding with functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
Materials:
-
BV-2 cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range that brackets the EC50 value (e.g., 1 nM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Neuroprotection Assay using Conditioned Media
This assay evaluates the ability of this compound to reduce the production of neurotoxic factors from activated microglia.
Materials:
-
BV-2 cells
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Lipopolysaccharide (LPS)
-
This compound
-
MTT solution
-
DMSO
Protocol:
-
Preparation of Conditioned Media:
-
Seed BV-2 cells in a 6-well plate.
-
Once the cells are adhered, pre-treat them with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the supernatant (conditioned media) and centrifuge to remove any detached cells.
-
-
Neuronal Cell Treatment:
-
Seed the neuronal cells in a 96-well plate.
-
After adherence, replace the medium with the collected conditioned media.
-
Incubate the neuronal cells with the conditioned media for 24 hours.
-
-
Assessment of Neuronal Viability:
-
Perform an MTT assay as described in Protocol 2 to determine the viability of the neuronal cells.
-
An increase in neuronal viability in the presence of this compound-treated conditioned media indicates a neuroprotective effect.
-
Western Blot Analysis of Inflammatory Markers
Western blotting can be used to assess the effect of this compound on the expression of key pro-inflammatory proteins in LPS-stimulated BV-2 cells.
Materials:
-
BV-2 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-TNF-α, anti-IL-1β, anti-p-p38, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed BV-2 cells in 6-well plates and treat with this compound and/or LPS as described for the conditioned media preparation.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.
Quantitative PCR (qPCR) for Inflammatory Gene Expression
qPCR allows for the quantification of changes in the mRNA levels of inflammatory genes in response to this compound treatment.
Materials:
-
BV-2 cells
-
This compound
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Tnf, Il1b, Il6, Nos2) and a housekeeping gene (e.g., Actb, Gapdh)
Protocol:
-
Treat BV-2 cells in 6-well plates with this compound and/or LPS.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for the genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
References
Application Notes and Protocols for In Vivo Study of PM226 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM226 is a selective cannabinoid receptor 2 (CB2R) agonist belonging to the chromenoisoxazole class of compounds. It demonstrates potent neuroprotective and anti-inflammatory properties, making it a promising therapeutic candidate for neurodegenerative disorders. Activation of the CB2R is a key mechanism for its therapeutic effects, offering a potential advantage over compounds that also target the CB1 receptor, thereby avoiding psychoactive side effects. Preclinical in vivo studies in rodent models are crucial to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. This document provides detailed application notes and protocols for designing and conducting in vivo studies of this compound in rodents, with a focus on a neuroprotection model.
This compound: Mechanism of Action and Therapeutic Potential
This compound selectively binds to and activates the CB2 receptor, which is primarily expressed on immune cells, including microglia in the central nervous system (CNS). Upon activation, the CB2 receptor initiates downstream signaling cascades that modulate inflammatory responses and promote neuronal survival. This mechanism of action suggests therapeutic potential for a range of neurodegenerative diseases where neuroinflammation is a key pathological feature.
Signaling Pathway of this compound
Caption: this compound activates the CB2 receptor, leading to downstream signaling that promotes neuroprotection and anti-inflammatory effects.
In Vivo Neuroprotection Study Design: Malonate-Induced Striatal Lesion Model
The intrastriatal injection of malonate, a reversible inhibitor of succinate dehydrogenase (complex II of the mitochondrial electron transport chain), induces a focal excitotoxic lesion that mimics some pathological features of neurodegenerative diseases like Huntington's disease. This model is suitable for evaluating the neuroprotective effects of this compound.
Experimental Workflow
Application Notes and Protocols for the Use of a Novel Compound in BV2 Microglial Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel anti-inflammatory agent, herein referred to as PM226 , in BV2 microglial cell culture. Detailed protocols for cell maintenance, assessment of cytotoxicity, and evaluation of anti-inflammatory efficacy are presented. Furthermore, this guide includes representative data in tabular format and visual diagrams of key signaling pathways and experimental workflows to facilitate experimental design and data interpretation.
Introduction
Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in neuroinflammation, a process implicated in various neurodegenerative diseases.[1][2] The immortalized murine microglial cell line, BV2, is a widely used in vitro model to study microglial activation and neuroinflammatory processes due to its many shared features with primary microglia, including the expression of inflammatory mediators in response to stimuli.[3][4]
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[5] This activation leads to a pro-inflammatory M1 phenotype, characterized by the release of cytotoxic factors such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7][8]
This compound is a novel compound under investigation for its potential anti-inflammatory and neuroprotective properties. This application note details the experimental procedures to characterize the effects of this compound on BV2 microglial cells, particularly its ability to mitigate LPS-induced inflammation.
Signaling Pathways and Experimental Workflow
LPS-Induced Pro-Inflammatory Signaling in BV2 Cells
LPS stimulation of BV2 cells activates the TLR4 signaling cascade, leading to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of pro-inflammatory genes.[5]
Experimental Workflow for Assessing this compound Efficacy
The following workflow provides a systematic approach to evaluating the anti-inflammatory effects of this compound in BV2 cells.
Materials and Methods
Cell Culture
The BV2 mouse microglial cell line should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding: Seed BV2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
-
Sample Collection: Collect the cell culture supernatants from the experiment described in Protocol 2.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve generated for each assay.
Representative Data
The following tables present hypothetical data on the effects of this compound on BV2 cells.
Table 1: Effect of this compound on BV2 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 99.1 ± 5.2 |
| 10 | 98.5 ± 3.9 |
| 25 | 96.8 ± 4.8 |
| 50 | 85.3 ± 6.1 |
| 100 | 62.7 ± 7.3 |
Table 2: Effect of this compound on LPS-Induced NO, TNF-α, and IL-6 Production
| Treatment | NO (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control | 1.2 ± 0.3 | 25.4 ± 8.1 | 15.8 ± 5.3 |
| LPS (1 µg/mL) | 28.5 ± 2.1 | 1540.7 ± 98.2 | 850.3 ± 75.1 |
| LPS + this compound (1 µM) | 25.1 ± 1.9 | 1380.2 ± 110.5 | 795.6 ± 68.4 |
| LPS + this compound (10 µM) | 15.8 ± 1.5 | 825.6 ± 75.4 | 450.1 ± 50.2 |
| LPS + this compound (25 µM) | 8.3 ± 0.9 | 350.4 ± 40.8 | 180.7 ± 25.9 |
Microglial Polarization
This compound may exert its anti-inflammatory effects by promoting a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.
Troubleshooting
-
High Variability: Ensure consistent cell seeding density and thorough mixing of reagents.
-
Low LPS Response: Use a fresh batch of LPS and ensure cells are not of a high passage number.
-
Compound Precipitation: Check the solubility of this compound in the culture medium and use an appropriate vehicle (e.g., DMSO) at a non-toxic final concentration (typically <0.1%).
Conclusion
The BV2 cell line provides a robust and reproducible model for screening and characterizing the anti-inflammatory properties of novel compounds like this compound. The protocols and workflows outlined in this document offer a systematic approach to investigating the efficacy and mechanism of action of such compounds in the context of neuroinflammation.
References
- 1. Frontiers | Immune response of BV-2 microglial cells is impacted by peroxisomal beta-oxidation [frontiersin.org]
- 2. Features of Microglia and Neuroinflammation Relevant to Environmental Exposure and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigations into the Role of Metabolism in the Inflammatory Response of BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BV2 Microglial Cell Activation/Polarization Is Influenced by Extracellular Vesicles Released from Mutated SOD1 NSC-34 Motoneuron-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blueberry Counteracts BV-2 Microglia Morphological and Functional Switch after LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for PM226 in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM226 is a selective agonist for the Cannabinoid Receptor 2 (CB2), demonstrating significant promise in the field of neurotherapeutics. Its application in neuronal cell lines is primarily focused on its potent anti-inflammatory and neuroprotective effects. By selectively activating CB2 receptors, which are expressed on microglia, the resident immune cells of the central nervous system, this compound can modulate neuroinflammatory responses that contribute to neuronal damage in a variety of neurodegenerative conditions. These application notes provide detailed protocols for utilizing this compound in neuronal cell line models to investigate its therapeutic potential.
Mechanism of Action
This compound exerts its effects by binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). Upon activation, the associated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of downstream pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB in microglia. By suppressing the activation of NF-κB, this compound reduces the production and release of neurotoxic inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), thereby protecting neurons from inflammatory damage.
Signaling Pathway of this compound in Microglia
Caption: this compound activates CB2R, inhibiting adenylyl cyclase and NF-κB signaling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature. Researchers should use this data as a starting point for their own experimental design and optimization.
| Parameter | Cell Line | Value | Reference |
| CB2 Receptor Agonist Activity (EC50) | Not Specified | 38.67 ± 6.70 nM | [1] |
| Neuronal Viability Protection | M213-2O neuronal cells (from BV2 conditioned media) | Dose-dependent increase | [1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Neuroprotective Effects in a Microglia-Neuron Co-culture Model
This protocol is designed to evaluate the ability of this compound to protect neurons from microglia-induced inflammation.
Experimental Workflow
Caption: Workflow for assessing this compound's neuroprotective effects in a co-culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, differentiated)
-
Microglial cell line (e.g., BV2)
-
Cell culture inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
This compound (dissolved in appropriate vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent
Procedure:
-
Cell Culture:
-
Culture neuronal and microglial cells according to standard protocols. For SH-SY5Y cells, differentiation into a neuronal phenotype is recommended for neuroprotection studies.
-
-
Co-culture Setup:
-
Seed differentiated SH-SY5Y cells in the bottom of a 24-well plate at an appropriate density.
-
Seed BV2 microglial cells onto the cell culture inserts.
-
Once cells have adhered, place the inserts containing microglia into the wells with the neurons.
-
-
This compound Treatment and Inflammatory Challenge:
-
Pre-treat the co-cultures with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1-2 hours.
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the culture medium.
-
Include appropriate controls: vehicle-only, LPS-only, and this compound-only.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Neuronal Viability (MTT Assay):
-
Carefully remove the inserts containing microglia.
-
Add MTT solution to the remaining neurons in the wells to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Inflammatory Mediators:
-
Collect the cell culture supernatant before adding the MTT reagent.
-
Nitric Oxide (Griess Assay): Mix equal volumes of supernatant and Griess reagent. After a 10-15 minute incubation at room temperature in the dark, measure the absorbance at 540 nm.
-
Cytokines (ELISA): Use commercial ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Protocol 2: Investigating the Effect of this compound on NF-κB Activation in Microglia
This protocol details the method to assess the inhibitory effect of this compound on the NF-κB signaling pathway in microglial cells.
Experimental Workflow
Caption: Workflow for analyzing this compound's effect on NF-κB activation in microglia.
Materials:
-
Microglial cell line (e.g., BV2)
-
This compound
-
LPS
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed BV2 cells on glass coverslips in a 24-well plate.
-
-
Treatment:
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB translocation.
-
-
Immunocytochemistry:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of the p65 subunit. In unstimulated or this compound-treated cells, p65 will be predominantly in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. This compound pre-treatment is expected to inhibit this translocation.
-
Conclusion
This compound represents a valuable research tool for investigating the role of the CB2 receptor in neuroinflammation and neuroprotection. The protocols outlined above provide a framework for characterizing the effects of this compound in in vitro neuronal models. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental questions. Further investigation into the downstream signaling pathways and the long-term effects of this compound will be crucial in elucidating its full therapeutic potential for neurodegenerative diseases.
References
No Information Available for PM226 in Neurodegeneration Animal Models
Despite a comprehensive search of publicly available scientific literature and databases, no specific information could be found regarding the administration of a compound designated "PM226" in animal models of neurodegeneration.
Extensive searches were conducted to identify "this compound" as a chemical compound, drug candidate, or research molecule in the context of neuroprotective studies. These searches included various permutations and broader terms related to drug development and neurodegeneration. The lack of any specific results suggests that "this compound" may be an internal project code not yet disclosed in public forums, a novel compound with research that has not yet been published, or potentially an incorrect identifier.
Without any data on the compound, its mechanism of action, or its use in preclinical studies, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to:
-
Verify the compound identifier: Double-check the designation "this compound" for any potential typographical errors.
-
Consult internal documentation: If this identifier originates from within a specific research institution or company, internal project documentation may be the only source of information.
-
Monitor scientific literature: Future publications in relevant journals may disclose information about this compound if it is currently in early-stage, unpublished research.
We regret that we are unable to fulfill the request at this time due to the absence of publicly available information on "this compound." We remain committed to providing accurate and detailed scientific information and will update our resources if and when data on this topic becomes available.
Application Notes and Protocols for Determining Cell Viability with PM226 Treatment using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[1][2] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the neuroprotective effects of PM226, a selective cannabinoid receptor 2 (CB2) agonist.[3] this compound has shown promise as a neuroprotective agent, and the MTT assay serves as a robust tool to quantify its ability to protect neuronal cells from various cytotoxic insults.[3]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[2][4] The amount of formazan produced is directly proportional to the number of viable cells.[2][5] This protocol is designed for researchers in neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of compounds like this compound.
Key Applications
-
Screening for Neuroprotective Compounds: The MTT assay can be used to screen libraries of compounds for their ability to protect neuronal cells from toxins.
-
Dose-Response Analysis: Determining the effective concentration range of this compound for neuroprotection.
-
Mechanism of Action Studies: Investigating the signaling pathways involved in this compound-mediated neuroprotection by combining the assay with specific inhibitors.
-
Cytotoxicity Testing: Assessing the potential toxicity of this compound at high concentrations.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the neuroprotective effect of this compound using the MTT assay.
Caption: Workflow for assessing this compound neuroprotection.
Detailed Experimental Protocol
This protocol is optimized for assessing the neuroprotective effect of this compound on the human neuroblastoma cell line, SH-SY5Y, against 6-hydroxydopamine (6-OHDA)-induced toxicity.
Materials and Reagents
-
Cell Line: SH-SY5Y human neuroblastoma cells
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Neurotoxin: 6-hydroxydopamine (6-OHDA)
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT Reagent: 5 mg/mL MTT in sterile PBS
-
Solubilizing Solution: Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader
Cell Seeding
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
Treatment with this compound and Neurotoxin
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare a fresh solution of 6-OHDA in serum-free medium at a final concentration of 100 µM.
-
Add 10 µL of the 6-OHDA solution to all wells except the untreated control wells.
-
Incubate the plate for an additional 24 hours at 37°C.
MTT Assay Procedure
-
After the 24-hour incubation with the neurotoxin, carefully remove the medium from all wells.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
After the incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Treated Cells: Cells treated with this compound and the neurotoxin.
-
Control Cells: Cells treated with the vehicle only.
-
Blank: Wells containing medium and MTT solution but no cells.
-
Data Presentation
The following tables present representative data from an experiment evaluating the neuroprotective effects of this compound against 6-OHDA-induced toxicity in SH-SY5Y cells.
Table 1: Absorbance Values (570 nm) after MTT Assay
| Treatment Group | Replicate 1 | Replicate 2 | Replicate 3 | Mean Absorbance | Std. Deviation |
| Untreated Control | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |
| Vehicle + 6-OHDA | 0.632 | 0.618 | 0.641 | 0.630 | 0.012 |
| This compound (0.1 µM) + 6-OHDA | 0.689 | 0.701 | 0.695 | 0.695 | 0.006 |
| This compound (1 µM) + 6-OHDA | 0.812 | 0.825 | 0.805 | 0.814 | 0.010 |
| This compound (10 µM) + 6-OHDA | 0.956 | 0.971 | 0.963 | 0.963 | 0.008 |
| This compound (50 µM) + 6-OHDA | 1.102 | 1.115 | 1.098 | 1.105 | 0.009 |
| This compound (100 µM) + 6-OHDA | 1.125 | 1.138 | 1.119 | 1.127 | 0.010 |
| Blank | 0.050 | 0.052 | 0.051 | 0.051 | 0.001 |
Table 2: Calculated Cell Viability (%)
| Treatment Group | Mean Absorbance | Corrected Absorbance | % Cell Viability |
| Untreated Control | 1.269 | 1.218 | 100.0% |
| Vehicle + 6-OHDA | 0.630 | 0.579 | 47.5% |
| This compound (0.1 µM) + 6-OHDA | 0.695 | 0.644 | 52.9% |
| This compound (1 µM) + 6-OHDA | 0.814 | 0.763 | 62.6% |
| This compound (10 µM) + 6-OHDA | 0.963 | 0.912 | 74.9% |
| This compound (50 µM) + 6-OHDA | 1.105 | 1.054 | 86.5% |
| This compound (100 µM) + 6-OHDA | 1.127 | 1.076 | 88.3% |
Signaling Pathway
This compound, as a selective CB2 receptor agonist, is expected to exert its neuroprotective effects through the activation of downstream signaling pathways known to promote cell survival and inhibit apoptosis. The following diagram illustrates a plausible signaling cascade initiated by this compound.
References
- 1. A systematic review of minor phytocannabinoids with promising neuroprotective potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cannabinoid type-2 receptors: An emerging target for regulating schizophrenia-relevant brain circuits [frontiersin.org]
- 5. Chronic activation of CB2 cannabinoid receptors in the hippocampus increases excitatory synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TUNEL Assay for Apoptosis Detection in Response to G226
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or unwanted cells.[1] Dysregulation of apoptosis is a hallmark of many diseases, including cancer.[2][3] Consequently, inducing apoptosis in cancer cells is a primary goal for many anti-cancer therapies.[2]
One of the key biochemical events during the late stages of apoptosis is the fragmentation of genomic DNA by cellular endonucleases.[1][4] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and sensitive method for detecting these DNA fragments in situ, thereby identifying and quantifying apoptotic cells.[1][3] The assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled deoxynucleotides (commonly dUTPs) onto the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[1][3] These incorporated nucleotides can then be detected by fluorescence microscopy or colorimetry.
This document provides detailed application notes and protocols for utilizing the TUNEL assay to assess apoptosis induced by G226, a novel epipolythiodioxopiperazine derivative. While the initial query specified "PM226," no compound with this designation was identified in the scientific literature. It is presumed that this was a typographical error and the intended compound is G226, which has been shown to induce apoptosis in human cancer cells.
G226 is a potent anti-cancer agent that has been demonstrated to induce DNA damage and apoptosis in a variety of human cancer cell lines.[5] Its mechanism of action involves the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[5] The TUNEL assay is therefore an ideal method to quantify the apoptotic response of cancer cells to G226 treatment.
Principle of the TUNEL Assay
The TUNEL assay is based on the enzymatic labeling of DNA breaks. The key enzyme, Terminal deoxynucleotidyl transferase (TdT), adds labeled dUTPs to the 3'-OH ends of DNA fragments in a template-independent manner. These labeled dUTPs can be conjugated with a fluorophore (e.g., FITC, Alexa Fluor) for direct detection by fluorescence microscopy or with a hapten (e.g., biotin, BrdU) for indirect detection. In indirect detection, the hapten is subsequently recognized by a streptavidin-enzyme conjugate (for biotin) or an anti-hapten antibody-enzyme conjugate, which then catalyzes a colorimetric or chemiluminescent reaction.
Application of TUNEL Assay for G226-Induced Apoptosis
The TUNEL assay can be employed to:
-
Quantify the dose-dependent effect of G226 on apoptosis: By treating cancer cells with varying concentrations of G226, a dose-response curve for apoptosis induction can be generated.
-
Determine the time-course of G226-induced apoptosis: The assay can be performed at different time points after G226 treatment to understand the kinetics of apoptosis.
-
Confirm the mechanism of G226-induced cell death: In conjunction with other assays, the TUNEL assay can help confirm that G226 induces cell death via apoptosis rather than necrosis.
-
Evaluate the efficacy of G226 in different cancer cell lines: The sensitivity of various cancer cell lines to G226-induced apoptosis can be compared.
Experimental Protocols
Materials and Reagents
-
Cancer cell lines of interest
-
G226 compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS or 0.1% sodium citrate
-
TUNEL assay kit (commercial kits are recommended for consistency and reliability)
-
DNase I (for positive control)
-
Nuclease-free water
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol for Adherent Cells
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment with G226: Once the cells have adhered and reached the desired confluency, treat them with various concentrations of G226 (and a vehicle control) for the desired duration.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% paraformaldehyde in PBS and incubate for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS and incubate for 2-15 minutes on ice.
-
Wash the cells twice with PBS.
-
-
Positive and Negative Controls:
-
Positive Control: Treat a separate coverslip of fixed and permeabilized cells with DNase I (1-10 µg/mL) for 10-30 minutes at room temperature to induce DNA breaks.
-
Negative Control: For one coverslip, perform the labeling reaction without the TdT enzyme.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically a mixture of TdT enzyme and labeled nucleotides in a reaction buffer).
-
Add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Stopping the Reaction:
-
Wash the coverslips three times with PBS for 5 minutes each to stop the reaction.
-
-
Counterstaining:
-
Incubate the coverslips with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes at room temperature in the dark.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the slides using a fluorescence microscope with the appropriate filters for the fluorophore used in the TUNEL reaction and the nuclear counterstain.
-
Apoptotic cells will show bright nuclear fluorescence, while non-apoptotic cells will only show the nuclear counterstain.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields for each condition. The apoptotic index is calculated as: (Number of TUNEL-positive cells / Total number of cells) x 100%.
-
Data Presentation
Quantitative data from the TUNEL assay should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Dose-Dependent Effect of G226 on Apoptosis in Cancer Cell Line X
| G226 Concentration (µM) | Treatment Duration (hours) | Percentage of TUNEL-Positive Cells (Mean ± SD) |
| 0 (Vehicle Control) | 24 | 2.5 ± 0.8 |
| 0.1 | 24 | 15.2 ± 2.1 |
| 0.5 | 24 | 45.8 ± 4.5 |
| 1.0 | 24 | 78.3 ± 6.2 |
| Positive Control (DNase I) | N/A | >95 |
| Negative Control (-TdT) | N/A | <1 |
Table 2: Time-Course of G226-Induced Apoptosis in Cancer Cell Line X
| Treatment Duration (hours) | G226 Concentration (µM) | Percentage of TUNEL-Positive Cells (Mean ± SD) |
| 0 | 0.5 | 2.1 ± 0.5 |
| 6 | 0.5 | 10.7 ± 1.9 |
| 12 | 0.5 | 28.4 ± 3.7 |
| 24 | 0.5 | 46.1 ± 5.1 |
| 48 | 0.5 | 65.9 ± 7.3 |
Mandatory Visualizations
Apoptotic Signaling Pathway Leading to DNA Fragmentation
References
- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and cancer drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry, Extrinsic Pathway of Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. G226, a new epipolythiodioxopiperazine derivative, triggers DNA damage and apoptosis in human cancer cells in vitro via ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for Poorly Aqueous-Soluble Compounds
Disclaimer: No specific public information is available for a compound designated "PM226." The following technical support guide provides general troubleshooting advice and protocols for researchers encountering solubility issues with poorly water-soluble compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in my aqueous buffer. What are the first steps I should take?
A: Initially, confirm that the weighing and dilution calculations are correct. Gentle heating and agitation (vortexing or sonication) can also be attempted. If the compound still does not dissolve, it is likely that you are exceeding its aqueous solubility limit, and more advanced solubilization techniques will be necessary.
Q2: What are the most common reasons for a compound to have poor aqueous solubility?
A: Poor aqueous solubility is often a characteristic of hydrophobic molecules.[1] Factors contributing to this include a high number of non-polar groups, a crystalline solid-state structure, and a lack of ionizable functional groups. For many new chemical entities, poor water solubility is a significant challenge in drug development.[2]
Q3: How can I quickly estimate the solubility of my compound?
A: While experimental determination is the gold standard, computational tools that predict logP or logS values can provide a rough estimate of a compound's hydrophobicity and aqueous solubility. A higher logP value generally corresponds to lower water solubility.
Q4: Can changing the pH of my solution improve the solubility of my compound?
A: Yes, if your compound has ionizable functional groups. For acidic compounds, increasing the pH above their pKa will deprotonate them, often leading to a significant increase in solubility. For basic compounds, lowering the pH below their pKa will protonate them, which can also enhance solubility.[3] This is a common and effective method for increasing the dissolution rates of acidic and basic drugs.[1]
Q5: What is a co-solvent, and how does it work?
A: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly soluble compound.[1][3] Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for hydrophobic compounds to dissolve.[1] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[3]
Troubleshooting Guide
Issue: Precipitate forms when diluting a stock solution of my compound into an aqueous buffer.
-
Question 1: What is the concentration of the organic co-solvent in your final aqueous solution?
-
Answer: Many compounds will precipitate out of solution if the concentration of the organic co-solvent is too low in the final dilution. It is crucial to keep the final co-solvent concentration high enough to maintain solubility. As a general rule, try to keep the final organic solvent concentration at 1% or lower, but for very insoluble compounds, this may need to be higher. Always check the tolerance of your experimental system (e.g., cell culture) to the specific co-solvent.
-
-
Question 2: Have you tried changing the order of addition when making the dilution?
-
Answer: Sometimes, the way a dilution is performed can influence whether a compound stays in solution. Try adding the stock solution to a vigorously stirring or vortexing buffer. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.
-
-
Question 3: Is the pH of your final buffer compatible with your compound's pKa?
-
Answer: If your compound is ionizable, the pH of the final aqueous buffer can significantly impact its solubility. Ensure the final pH is in a range where your compound is in its more soluble, ionized form.
-
Issue: My compound appears to be dissolving, but I am getting inconsistent results in my biological assays.
-
Question 1: Could your compound be forming aggregates?
-
Answer: At concentrations above their critical aggregation concentration, some hydrophobic compounds can form small, insoluble aggregates. These aggregates can lead to inconsistent results in assays. Consider using dynamic light scattering (DLS) to check for the presence of aggregates.
-
-
Question 2: Is your compound stable in the aqueous solution over the time course of your experiment?
-
Answer: Some compounds can degrade or precipitate out of solution over time. It is good practice to prepare fresh dilutions of your compound for each experiment and to visually inspect the solution for any signs of precipitation before use.
-
Summary of Solubilization Techniques
| Technique | Mechanism of Action | Common Reagents/Methods | Typical Solubility Enhancement |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of a compound.[3] | HCl, NaOH, citrate buffers, phosphate buffers | 10 to 1000-fold |
| Co-solvents | Reduces the polarity of the solvent, making it more favorable for hydrophobic solutes.[1] | DMSO, ethanol, propylene glycol, PEG 300[3] | 10 to 500-fold |
| Micronization | Increases the surface area of the solid compound, which can improve the dissolution rate.[1] | Jet milling, colloid milling[1] | 2 to 10-fold |
| Hydrotropy | The addition of a high concentration of a second solute (hydrotrope) increases the aqueous solubility of the primary solute.[4] | Sodium benzoate, sodium salicylate, urea, nicotinamide[3] | 10 to 100-fold |
| Complexation | A complexing agent, such as a cyclodextrin, encapsulates the hydrophobic compound, shielding it from the aqueous environment. | Beta-cyclodextrins, HP-β-CD, SBE-β-CD | 50 to 5000-fold |
| Solid Dispersion | The compound is dispersed in a solid, inert carrier, often a polymer. This can reduce crystallinity and improve dissolution. | PEG, PVP, HPMC | 10 to 200-fold |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Selection of Co-solvent: Choose a co-solvent in which your compound is highly soluble and that is compatible with your downstream application. Dimethyl sulfoxide (DMSO) is a common first choice.
-
Weighing the Compound: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into a sterile microcentrifuge tube or glass vial.
-
Addition of Co-solvent: Add the appropriate volume of the co-solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: pH-Adjusted Solubilization
-
Determine pKa: If the pKa of your compound is unknown, it can be predicted using software or determined experimentally.
-
Buffer Selection: Choose a buffer system that can maintain the desired pH. For an acidic compound, select a buffer with a pH at least 1-2 units above the pKa. For a basic compound, select a buffer with a pH at least 1-2 units below the pKa.
-
Initial Suspension: Suspend the weighed compound in a small amount of purified water.
-
Titration: Slowly add a dilute acid (e.g., 0.1 M HCl for a basic compound) or base (e.g., 0.1 M NaOH for an acidic compound) dropwise while stirring until the compound dissolves.
-
Buffer Addition: Once the compound is dissolved, add the chosen buffer to the desired final volume and concentration.
-
Final pH Check: Measure the pH of the final solution and adjust if necessary.
Visual Guides
Caption: A troubleshooting workflow for addressing compound solubility issues.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Technical Support Center: Improving the Stability of Small Molecules in Culture Media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of small molecules, such as PM226, in cell culture media. Ensuring the stability of your compound is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could compound instability in the culture medium be the cause?
A1: Yes, inconsistent results are a common sign of compound instability. Small molecules can degrade in culture media due to a variety of factors, leading to a decrease in the effective concentration of the active compound over the course of an experiment. This can result in poor reproducibility. It is crucial to assess the stability of your compound under your specific experimental conditions.
Q2: What are the most common factors that affect the stability of a small molecule like this compound in culture media?
A2: The stability of a small molecule in culture media is influenced by several factors.[1][2][3] These include:
-
pH: The pH of the culture medium can significantly impact the chemical stability of a compound, potentially leading to hydrolysis or other pH-dependent degradation pathways.[2][4]
-
Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate the degradation of thermally labile compounds.[2][4]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1][2] Proper storage and handling to minimize light exposure are important.[5]
-
Oxidation: Components in the media or the presence of oxygen can lead to oxidative degradation of susceptible molecules.[1][2]
-
Enzymatic Degradation: Some cell types can release enzymes into the medium that may metabolize or degrade the compound.[2]
-
Interactions with Media Components: Certain components of culture media, such as cysteine and iron, can impact the stability of small molecules.[6][7] Additionally, binding to serum proteins in the media can affect a compound's availability and stability.[4]
Q3: How can I determine the stability of this compound in my specific culture medium?
A3: A stability study is recommended. This typically involves incubating this compound in your complete culture medium (including serum and other supplements) under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Samples of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and the concentration of the intact compound is measured using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Q4: What are some general best practices for preparing and storing stock solutions of this compound?
A4: Proper handling and storage of small molecule stock solutions are crucial for maintaining their integrity.[5]
-
Solvent Selection: Use a solvent that fully dissolves the compound and is compatible with your cell culture system.[5] Dimethyl sulfoxide (DMSO) is commonly used, but the final concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Stock Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to the culture medium.
-
Storage Conditions: Store stock solutions at an appropriate temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is known to be photosensitive.
-
Quality Control: Whenever possible, verify the identity and purity of the small molecule upon receipt from the vendor.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time in a multi-day experiment. | Compound degradation in the culture medium. | 1. Perform a stability study of this compound in your culture medium at 37°C. 2. If degradation is confirmed, consider replenishing the compound with fresh medium at regular intervals (e.g., every 24 hours). 3. Evaluate if a lower incubation temperature (if experimentally feasible) improves stability. |
| Precipitate forms when adding this compound to the culture medium. | Poor solubility of the compound in the aqueous medium. | 1. Ensure the stock solution is fully dissolved before adding it to the medium. 2. Add the stock solution to the medium while vortexing to ensure rapid mixing. 3. Decrease the final concentration of this compound. 4. Consider using a different solvent for the stock solution that is compatible with your cells.[5] 5. Evaluate the solubility of this compound in a simplified buffer at the same pH as your medium. |
| High variability between replicate wells or experiments. | Inconsistent concentration of the active compound due to instability or handling. | 1. Prepare fresh dilutions of this compound from a stock aliquot for each experiment. 2. Ensure uniform mixing of the compound in the culture medium before adding it to the cells. 3. Review and standardize your entire experimental workflow, from stock solution preparation to final analysis. 4. Protect the compound from light during all experimental steps if it is photosensitive. |
| Unexpected changes in the pH of the culture medium after adding this compound. | The compound or its solvent is acidic or basic. | 1. Measure the pH of the medium after adding this compound. 2. If a significant pH shift is observed, consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES.[9][10] 3. Adjust the pH of the medium after adding the compound, if necessary. |
| The observed biological effect does not correlate with the expected mechanism of action. | The degradation products of this compound may have off-target effects. | 1. Use LC-MS to identify potential degradation products in the culture medium over time. 2. If degradation products are present, test their biological activity in your assay system. 3. Take steps to minimize degradation, as outlined in the other troubleshooting points. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Small Molecule in Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC or LC-MS/MS)
Methodology:
-
Prepare a working solution of this compound in the complete culture medium at the final desired concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile tubes or wells for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately process the T=0 sample by stopping the reaction (e.g., by adding an equal volume of cold acetonitrile to precipitate proteins) and store it at -80°C until analysis.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
At each subsequent time point, remove the corresponding sample, process it as in step 3, and store it at -80°C.
-
After collecting all time points, analyze the samples by HPLC or LC-MS/MS to quantify the remaining concentration of intact this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: Evaluating the Impact of pH on Compound Stability
Objective: To assess how the pH of the medium affects the stability of this compound.
Materials:
-
This compound stock solution
-
Basal culture medium (without bicarbonate or serum)
-
Sterile buffers of different pH values (e.g., pH 6.8, 7.4, 8.0)
-
pH meter
-
Sterile tubes
-
Incubator (37°C)
-
Analytical instrument (HPLC or LC-MS/MS)
Methodology:
-
Prepare several batches of the basal medium, each adjusted to a different pH using the sterile buffers.
-
Add this compound to each pH-adjusted medium at the desired final concentration.
-
Take a T=0 sample from each pH condition, process, and store it as described in Protocol 1.
-
Incubate all samples at 37°C for a fixed duration (e.g., 24 hours).
-
After incubation, process the samples and analyze them by HPLC or LC-MS/MS.
-
Compare the percentage of this compound remaining at each pH to determine the optimal pH range for stability.
Visualizations
Caption: Workflow for assessing small molecule stability in culture media.
Caption: Decision tree for troubleshooting this compound instability issues.
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Compound PM226 Toxicity in Cell Culture
Welcome to the technical support center for Compound PM226. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound in in vitro cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Troubleshooting Guides
This section addresses common issues encountered when working with Compound this compound and provides actionable solutions.
| Problem | Possible Cause | Suggested Solution |
| Excessive Cell Death at Low Concentrations | High sensitivity of the cell line to this compound. | Perform a dose-response curve to determine the optimal, non-toxic working concentration. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| Incorrect dosage calculation or dilution error. | Double-check all calculations and ensure proper mixing of solutions. Prepare fresh dilutions for each experiment. | |
| Contamination of cell culture.[1][2] | Visually inspect cultures for any signs of bacterial or fungal contamination.[2] If contamination is suspected, discard the culture and start with a fresh, sterile stock.[1][2] | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Fluctuation in incubator conditions (CO2, temperature, humidity).[3] | Ensure the incubator is properly calibrated and maintained.[3] Monitor conditions regularly. | |
| Variability in reagent quality. | Use high-quality, certified reagents and prepare fresh media and solutions. | |
| Unexpected Morphological Changes in Cells | Off-target effects of this compound. | Investigate potential off-target signaling pathways affected by the compound. Consider using a lower concentration or a different treatment duration. |
| Cellular stress response. | Reduce the concentration of this compound or the exposure time. Ensure optimal cell culture conditions to minimize baseline stress. | |
| Difficulty in Establishing a Stable this compound-Resistant Cell Line | High cytotoxic potency of this compound. | Employ a gradual dose-escalation strategy, starting with a very low concentration and slowly increasing it over several passages. |
| Inappropriate selection pressure. | Ensure the selection concentration is sufficient to eliminate sensitive cells without being lethal to the entire population. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound-induced toxicity?
A1: The primary mechanism of this compound-induced toxicity is believed to be the induction of apoptosis through the activation of caspase-3 and the inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[4] This can lead to a cascade of events culminating in programmed cell death.
Q2: How can I reduce the basal toxicity of this compound in my long-term cultures?
A2: To reduce basal toxicity, consider using a lower, sub-lethal concentration of this compound. Additionally, optimizing cell culture media with supplements like antioxidants (e.g., N-acetylcysteine) may help mitigate oxidative stress, a common contributor to drug-induced toxicity.
Q3: Are there any known resistance mechanisms to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of drug resistance, such as the upregulation of drug efflux pumps (e.g., P-glycoprotein) or mutations in the target protein, are plausible.
Q4: Can serum concentration in the media affect this compound toxicity?
A4: Yes, components in serum can bind to compounds and affect their bioavailability and, consequently, their toxicity.[5] It is recommended to maintain a consistent serum concentration across all experiments to ensure reproducible results.
Q5: What are the best methods for assessing this compound-induced cytotoxicity?
A5: A combination of methods is recommended for a comprehensive assessment. An initial metabolic assay like MTT or MTS can provide a general indication of cell viability.[6] However, these should be complemented with direct cell counting methods (e.g., trypan blue exclusion) or imaging-based assays to get a more accurate measure of cell number and to avoid artifacts related to changes in cellular metabolism.[6][7] For a more detailed analysis of the mode of cell death, assays for apoptosis (e.g., Annexin V/PI staining) or necrosis are recommended.
Quantitative Data Summary
The following tables summarize hypothetical data from key experiments investigating this compound toxicity.
Table 1: Dose-Response of this compound on Various Cell Lines (72h treatment)
| Cell Line | IC50 (µM) | Maximum Inhibition (%) |
| HEK293 | 15.2 | 95 |
| HeLa | 8.5 | 98 |
| A549 | 22.1 | 92 |
| MCF-7 | 12.8 | 96 |
Table 2: Effect of Antioxidant (N-acetylcysteine, NAC) on this compound-Induced Toxicity in HeLa Cells (72h)
| Treatment | Cell Viability (%) | Fold-change in Caspase-3 Activity |
| Control | 100 ± 4.2 | 1.0 |
| This compound (10 µM) | 45 ± 3.1 | 8.2 |
| This compound (10 µM) + NAC (1 mM) | 78 ± 5.5 | 2.5 |
| NAC (1 mM) | 98 ± 3.9 | 1.1 |
Experimental Protocols
1. Protocol for Determining IC50 of this compound using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Protocol for Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE to minimize membrane damage.[8] Centrifuge the cell suspension.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 2. 使用无酶细胞解离缓冲液从培养容器中解离细胞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
PM226 degradation and storage conditions
Important Notice: The information provided in this technical support center is based on general best practices for handling sensitive chemical compounds in a research setting. Initial searches for a specific compound designated "PM226" did not yield publicly available data regarding its degradation, storage, or specific experimental protocols. The following guidance is therefore general in nature. For precise handling instructions, it is imperative to consult the manufacturer's Certificate of Analysis (CoA) and any accompanying product documentation. [1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for a novel or uncharacterized compound like this compound?
For a compound with unknown stability, it is crucial to adopt conservative storage conditions to minimize degradation. As a general guideline:
-
Temperature: Store at or below -20°C. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by storing the container in a dark place.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Form: Storing the compound as a dry powder is generally more stable than in solution.
Q2: How should I prepare stock solutions of this compound?
When preparing stock solutions of a compound with unknown solubility and stability:
-
Solvent Selection: Use high-purity, anhydrous solvents. The choice of solvent will depend on the polarity of this compound. It is advisable to perform small-scale solubility tests with common laboratory solvents (e.g., DMSO, ethanol, DMF).
-
Concentration: Prepare a high-concentration stock solution to minimize the volume added to your experimental system.
-
Storage of Solutions: Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from compound degradation. Key factors to investigate include:
-
Storage Conditions: Verify that both the solid compound and its solutions have been stored correctly, as described above.
-
Handling: Ensure proper handling techniques are used to minimize exposure to air, light, and moisture.
-
Experimental Buffer: The pH, ionic strength, and presence of certain components in your experimental buffer could be affecting the stability of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity over time | Compound degradation in solution. | Prepare fresh solutions for each experiment. Perform a time-course experiment to assess the stability of this compound in your experimental buffer. |
| Precipitate forms in stock solution | Poor solubility or compound degradation leading to insoluble products. | Try a different solvent or a lower concentration. Filter the solution before use. |
| Unexpected side effects in cell-based assays | Presence of degradation products that may have their own biological activity. | Use freshly prepared solutions. Analyze the purity of the compound and its solution over time using techniques like HPLC. |
| Inconsistent analytical readings (e.g., HPLC, LC-MS) | Adsorption to container surfaces or degradation during analysis. | Use low-adsorption vials. Ensure the mobile phase and analytical conditions are compatible with the compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility
Objective: To determine suitable solvents for preparing stock solutions of this compound.
Materials:
-
This compound (solid)
-
Selection of high-purity, anhydrous solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, DMF, Water)
-
Small glass vials
-
Vortex mixer
-
Microbalance
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a defined volume of a solvent to the first vial to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add an additional volume of solvent to decrease the concentration and repeat the vortexing and inspection steps.
-
Record the concentration at which the compound fully dissolves.
-
Repeat for each solvent to be tested.
Protocol 2: Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a chosen solvent over time and under different temperature conditions.
Materials:
-
Stock solution of this compound in a selected solvent
-
HPLC or LC-MS system
-
Incubators or water baths set at different temperatures (e.g., 4°C, room temperature, 37°C)
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Immediately analyze an aliquot of the fresh solution by HPLC or LC-MS to obtain a baseline (T=0) chromatogram.
-
Aliquot the remaining stock solution into several vials.
-
Store the aliquots at different temperatures.
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
Analyze each aliquot by HPLC or LC-MS.
-
Compare the peak area of the parent this compound compound and observe the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point and temperature relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
References
Technical Support Center: PM226 for Blood-Brain Barrier Transversal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing PM226, a selective cannabinoid CB2 receptor agonist, in studies requiring penetration of the blood-brain barrier (BBB). This compound has demonstrated a neuroprotective profile and is predicted to cross the BBB, making it a compound of interest for central nervous system (CNS) research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, chemically known as 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole, is a potent and selective agonist for the cannabinoid receptor type 2 (CB2R).[1][3] It exhibits negligible affinity for the CB1 receptor, which is associated with the psychoactive effects of cannabinoids.[1] Its mechanism of action is centered on the activation of CB2 receptors, which are involved in modulating inflammation and neuronal homeostasis.[1][3]
Q2: Is there evidence that this compound can cross the blood-brain barrier?
A2: In silico analysis of this compound's physicochemical properties predicts a good pharmacokinetic profile and the ability to cross the blood-brain barrier.[1][3] Furthermore, in vivo studies in rats have shown that systemic administration of this compound exerts neuroprotective effects within the brain, which strongly suggests that it does penetrate the BBB to reach its target.[1]
Q3: What are the potential therapeutic applications of this compound in the CNS?
A3: Due to its neuroprotective and anti-inflammatory properties mediated by CB2R activation, this compound is being investigated as a potential therapeutic agent for neurodegenerative diseases where these processes play a significant role.[1][3]
Troubleshooting Guide
Researchers may encounter challenges during in vivo experiments with this compound. This guide addresses potential issues.
| Issue | Potential Cause | Recommended Solution |
| Lack of expected neuroprotective effect in in vivo models. | Inadequate BBB penetration: While predicted to cross the BBB, individual animal physiology or experimental conditions might affect the efficiency of transport. Suboptimal dosage: The effective dose at the target site in the brain may not have been reached. Formulation and administration: Improper dissolution or administration of the lipophilic this compound compound can lead to poor bioavailability. | Verify BBB penetration: Perform pharmacokinetic studies to quantify this compound concentration in brain tissue. Dose-response study: Conduct a dose-escalation study to determine the optimal therapeutic dose. Optimize formulation: Ensure this compound is properly dissolved in a suitable vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline) immediately before administration. |
| Variability in experimental results between animals. | Inconsistent administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections can have variable absorption rates. Metabolic differences: Individual variations in drug metabolism can affect the bioavailability of this compound. | Standardize administration technique: Ensure consistent injection volume, speed, and location. Increase sample size: A larger cohort of animals can help to account for individual metabolic variations. |
| Difficulty in quantifying this compound in brain tissue. | Low brain concentration: this compound levels in the brain may be near the lower limit of detection of the analytical method. Sample degradation: The compound may degrade during tissue homogenization or extraction. Matrix effects: Other components in the brain tissue may interfere with the analytical assay (e.g., LC-MS/MS). | Optimize analytical method: Use a highly sensitive and validated LC-MS/MS method for quantification. Ensure proper sample handling: Homogenize brain tissue on ice and use appropriate extraction solvents. Perform a standard addition calibration to assess and correct for matrix effects. |
Experimental Protocols
In Vivo Neuroprotection Study in a Rat Model of Mitochondrial Damage
This protocol is based on the methodology described for investigating the neuroprotective effects of this compound.[1]
1. Animal Model:
-
Adult male Wistar rats.
-
Induce mitochondrial damage via intrastriatal injection of malonate.
2. This compound Administration:
-
Formulation: Dissolve this compound in a vehicle solution, for example, a 1:1:18 mixture of ethanol:Cremophor EL:saline. Prepare fresh daily.
-
Dosage: Administer this compound at a dose of 5 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer this compound once daily, starting from the day of the malonate lesion induction and continuing for seven consecutive days.
3. Assessment of Neuroprotection:
-
Magnetic Resonance Imaging (MRI): Perform T2-weighted MRI scans to measure the volume of the striatal lesion.
-
Histopathological Analysis:
-
Perfuse animals and collect brain tissue at the end of the treatment period.
-
Perform Nissl staining to assess neuronal survival.
-
Conduct Iba-1 immunostaining to evaluate microglial activation.
-
Use the TUNEL assay to detect apoptotic cells.
-
Quantification of this compound in Brain Tissue
This is a general procedure for the analysis of synthetic cannabinoids in biological matrices, which can be adapted for this compound.
1. Sample Preparation:
-
Euthanize the animal at the desired time point after this compound administration.
-
Rapidly excise the brain and dissect the region of interest (e.g., striatum, cortex) on ice.
-
Weigh the tissue sample and homogenize it in a suitable buffer.
2. Extraction:
-
Perform a liquid-liquid or solid-phase extraction to isolate this compound from the brain homogenate.
-
Evaporate the solvent and reconstitute the sample in a mobile phase compatible with LC-MS/MS analysis.
3. Quantification:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound.
-
Develop a calibration curve using a this compound standard and an appropriate internal standard.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: General experimental workflow for evaluating this compound in vivo.
References
Technical Support Center: PM226 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the novel small molecule inhibitor, PM226, in animal models. The information is designed to address common challenges associated with the pre-clinical in vivo delivery of compounds with suboptimal physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound exhibits poor aqueous solubility. The choice of vehicle is critical for achieving adequate exposure in animal models. For initial studies, a tiered approach to vehicle selection is recommended. Start with common solubilizing agents and progress to more complex formulations as needed. A summary of this compound solubility in various common vehicles is provided in Table 1. For intravenous (IV) administration, co-solvent systems are often necessary. For oral (PO) administration, suspensions or lipid-based formulations can be considered to enhance absorption.
Q2: Which routes of administration are suitable for this compound?
A2: this compound can be administered via intravenous (IV) and oral (PO) routes. IV administration provides immediate and complete bioavailability, making it ideal for initial pharmacokinetic (PK) and pharmacodynamic (PD) studies. Oral administration is often preferred for chronic dosing studies, but may result in lower and more variable bioavailability due to this compound's solubility and stability characteristics.
Q3: What are the known off-target effects of this compound in animal models?
A3: Currently, there is limited in vivo data on the off-target effects of this compound. Researchers should closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, or signs of organ damage. If off-target effects are suspected, a systematic approach to identifying the affected pathways is recommended.
Q4: How should this compound be stored and handled?
A4: this compound is a solid compound that should be stored at -20°C and protected from light. Solutions of this compound are prone to degradation and should be prepared fresh for each experiment. The stability of this compound in different vehicles can vary; it is advisable to assess the stability of your chosen formulation under the experimental conditions.
Troubleshooting Guide
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor solubility and/or low dissolution rate in the gastrointestinal (GI) tract.
-
Troubleshooting Steps:
-
Formulation Optimization: Consider using a micronized form of this compound to increase the surface area for dissolution.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based vehicle, such as sesame oil or a self-emulsifying drug delivery system (SEDDS), can improve solubility and absorption.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can enhance its dissolution rate and bioavailability.
-
Problem 2: High inter-animal variability in plasma exposure.
-
Possible Cause: Inconsistent dosing, variability in food consumption (for oral dosing), or physiological differences between animals.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure accurate and consistent administration of the dosing volume for each animal. For oral gavage, proper technique is crucial to avoid accidental administration into the lungs.
-
Fasting: For oral dosing studies, fasting the animals overnight can reduce variability in gastric emptying and food effects on drug absorption.
-
Increase 'n' Number: A larger group of animals can help to determine if the variability is statistically significant or due to a few outliers.
-
Problem 3: Signs of acute toxicity (e.g., lethargy, ruffled fur, weight loss) shortly after IV administration.
-
Possible Cause: The vehicle or the drug itself may be causing an acute reaction. High concentrations of co-solvents can cause hemolysis or other immediate adverse effects.
-
Troubleshooting Steps:
-
Vehicle Toxicity Control: Dose a control group of animals with the vehicle alone to differentiate between vehicle- and compound-related toxicity.
-
Reduce Infusion Rate: For IV administration, a slower infusion rate can help to mitigate acute toxicities associated with high local drug concentrations.
-
Alternative Formulation: Explore alternative IV formulations with lower concentrations of potentially toxic excipients.
-
Data Presentation
Table 1: Solubility of this compound in Common In Vivo Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Saline (0.9% NaCl) | < 0.01 | Not suitable for IV or PO administration without a co-solvent. |
| 5% Dextrose in Water (D5W) | < 0.01 | Not suitable for IV or PO administration without a co-solvent. |
| 10% DMSO in Saline | 1.2 | Suitable for IV administration at low doses. Monitor for hemolysis. |
| 40% PEG400 in Saline | 5.8 | A common choice for IV administration. |
| 0.5% Methylcellulose in Water | 0.1 (suspension) | Suitable for oral administration as a suspension. |
| Corn Oil | 8.5 | Suitable for oral administration. |
Table 2: Comparative Pharmacokinetics of this compound in Mice Following a Single 10 mg/kg Dose
| Formulation | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| 10% DMSO in Saline | IV | 1520 ± 210 | 0.08 | 2850 ± 350 | 100 |
| 0.5% Methylcellulose (suspension) | PO | 150 ± 45 | 2.0 | 570 ± 120 | 20 |
| 20% SEDDS in Corn Oil | PO | 480 ± 90 | 1.0 | 1425 ± 280 | 50 |
| (Data are presented as mean ± standard deviation) |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for In Vivo Formulation Screening
This protocol outlines a systematic approach to selecting a suitable formulation for in vivo studies of this compound.
-
Solubility Assessment: Determine the solubility of this compound in a panel of GRAS (Generally Recognized as Safe) excipients and vehicles (as shown in Table 1).
-
Formulation Preparation: Prepare small-scale formulations of the most promising vehicles. For suspensions, ensure uniform particle size. For solutions, ensure complete dissolution.
-
In Vitro Stability: Assess the chemical stability of this compound in the selected formulations at room temperature and 37°C over a period relevant to the planned experiment.
-
Pilot In Vivo PK Study: Administer the most promising formulations to a small group of animals (n=3-4 per group) and collect blood samples at various time points to determine the pharmacokinetic profile.
-
Data Analysis and Selection: Analyze the PK data (Cmax, Tmax, AUC) to select the formulation that provides the desired exposure profile for subsequent efficacy studies.
Caption: Workflow for this compound formulation screening.
Protocol 2: Troubleshooting Unexpected Adverse Events
If unexpected adverse events are observed during in vivo studies, the following decision tree can guide the investigation.
-
Immediate Assessment: Record all clinical signs of toxicity. If severe, euthanize the animal and perform a necropsy.
-
Vehicle Control: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.
-
Dose Reduction: If the toxicity is suspected to be compound-related, reduce the dose of this compound.
-
Histopathology: Collect tissues of interest for histopathological analysis to identify any organ-level toxicity.
-
Off-Target Screening: If the toxicity persists at therapeutic doses, consider in vitro off-target screening to identify potential unintended molecular targets.
Caption: Decision tree for troubleshooting adverse events.
Potential Signaling Pathway Interactions
This compound is a kinase inhibitor. Off-target effects could arise from inhibition of closely related kinases. Understanding the target pathway and potential off-target interactions is crucial for interpreting in vivo results.
ensuring consistent results with PM226
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with PM226, a potent and selective CB2 receptor agonist. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, selective agonist for the Cannabinoid Receptor 2 (CB2).[1] It exhibits high affinity for the CB2 receptor and negligible affinity for the CB1 receptor, making it a valuable tool for studying the specific roles of the CB2 receptor in various physiological and pathological processes without the psychoactive effects associated with CB1 activation.[1] Its mechanism of action involves binding to and activating the CB2 receptor, which is a G protein-coupled receptor (GPCR). This activation triggers downstream intracellular signaling pathways, leading to various cellular responses, including anti-inflammatory and neuroprotective effects.[1]
Q2: What is the CAS Number for this compound?
The CAS Registry Number for this compound is 1949726-13-9.[1]
Q3: How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. Stock solutions should be stored in tightly sealed vials at -80°C to minimize solvent evaporation and degradation.[1] Avoid repeated freeze-thaw cycles.[1]
Q4: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2][3][4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[2][4]
Troubleshooting Guide
Issue 1: Inconsistent or no biological effect of this compound in cell-based assays.
-
Potential Cause 1: Improper Dissolution or Storage.
-
Solution: Ensure that this compound is completely dissolved in the appropriate solvent (e.g., DMSO) before preparing the final dilutions.[2][4] Sonicating the stock solution can aid in dissolution. Store stock solutions in small aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles.[1]
-
-
Potential Cause 2: Low Receptor Expression.
-
Solution: Verify the expression level of the CB2 receptor in your cell line or primary cells. Low or absent CB2 expression will result in a diminished or absent response to this compound. Consider using a cell line known to express functional CB2 receptors or transiently transfecting your cells with a CB2 expression vector.
-
-
Potential Cause 3: Cell Culture Conditions.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells and is consistent across all experimental conditions.[5] High concentrations of DMSO can have direct effects on cell viability and function.[5] It is advisable to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Issue 2: High background signal or off-target effects.
-
Potential Cause 1: Compound Precipitation.
-
Solution: this compound, like many synthetic cannabinoids, is lipophilic and may precipitate in aqueous solutions at high concentrations.[6] Visually inspect your diluted solutions for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a carrier protein like bovine serum albumin (BSA) in your assay buffer to improve solubility.
-
-
Potential Cause 2: Non-specific Binding.
-
Solution: To confirm that the observed effects are mediated by the CB2 receptor, include a selective CB2 antagonist, such as AM630, in your experimental design. Pre-treatment with a CB2 antagonist should block the effects of this compound.
-
Issue 3: Variability between experimental replicates.
-
Potential Cause 1: Inaccurate Pipetting of a Viscous Stock Solution.
-
Solution: DMSO stock solutions can be viscous. Ensure accurate and consistent pipetting by using positive displacement pipettes or by carefully aspirating and dispensing the solution slowly.
-
-
Potential Cause 2: Degradation of the Compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to avoid degradation that can occur over time in aqueous solutions.
-
Quantitative Data
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Value |
| Ki (inhibition constant) | Human CB2 | 12.8 ± 2.4 nM[1] |
| Ki (inhibition constant) | Human CB1 | > 40,000 nM[1] |
| EC50 (GTPγS binding assay) | Human CB2 | 38.67 ± 6.70 nM[1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 433.6 g/mol , dissolve 4.34 mg in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. GTPγS Binding Assay for CB2 Receptor Activation
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Materials:
-
Cell membranes prepared from cells expressing the human CB2 receptor
-
[35S]GTPγS (radiolabeled)
-
GDP (Guanosine 5'-diphosphate)
-
Non-radiolabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4
-
This compound and other test compounds
-
Scintillation counter and filter plates
-
-
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP (final concentration typically 10-30 µM)
-
Test compounds (including this compound at various concentrations) or vehicle control.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration typically 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding - non-specific binding) against the log concentration of this compound to determine the EC50 value.
-
Mandatory Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Different Cannabis sativa Extraction Methods Result in Different Biological Activities against a Colon Cancer Cell Line and Healthy Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of PM226 for CB2 over CB1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid receptor ligand PM226 with other key cannabinoid agonists, focusing on its selectivity for the Cannabinoid Receptor 2 (CB2) over the Cannabinoid Receptor 1 (CB1). The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support the validation of this compound as a highly selective CB2 receptor agonist.
Comparative Analysis of Cannabinoid Receptor Ligands
The selectivity of a ligand for a particular receptor is a critical factor in drug development, as it can determine the therapeutic efficacy and side-effect profile of a compound. In the context of cannabinoid receptors, selective activation of CB2 is a desirable characteristic for therapeutic agents targeting inflammatory and neuropathic pain, as it avoids the psychoactive effects associated with CB1 receptor activation.
Binding Affinity Comparison
The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The data presented in the table below has been compiled from published scientific literature.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| This compound | >40,000 | 12.8 ± 2.4 | >3125-fold for CB2 | [1] |
| JWH-133 | 677 | 3.4 | ~200-fold for CB2 | [2] |
| WIN55,212-2 | 1.9 | ~2.0 - 62.3 | Non-selective | [3] |
| CP55,940 | 0.5 - 5.0 | 0.69 - 2.8 | Non-selective | [4] |
As the data indicates, this compound demonstrates exceptional selectivity for the CB2 receptor, with a Ki value in the nanomolar range and negligible affinity for the CB1 receptor. In contrast, JWH-133, another commonly used CB2-selective agonist, shows approximately 200-fold selectivity. WIN55,212-2 and CP55,940 are non-selective agonists with high affinity for both CB1 and CB2 receptors.
Functional Activity Comparison
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The potency of an agonist is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a more potent agonist.
| Compound | Receptor | Functional Assay | EC50 (nM) | Emax (%) | Reference |
| This compound | CB2 | GTPγS Binding | 38.67 ± 6.70 | Not Reported | [1] |
| JWH-133 | CB2 | GTPγS Binding | 5.6 | Not Reported | [5] |
| WIN55,212-2 | CB1 | GIRK Activation | 374 | Not Reported | [2] |
| CB2 | GIRK Activation | 260 | Not Reported | [2] | |
| CP55,940 | CB1 | GTPγS Binding | 0.2 | Not Reported | [4] |
| CB2 | GTPγS Binding | 0.3 | Not Reported | [4] |
This compound acts as a potent agonist at the CB2 receptor, as evidenced by its nanomolar EC50 value in a GTPγS binding assay. It is important to note that direct comparison of EC50 and Emax values across different studies can be challenging due to variations in experimental conditions and cell systems used.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30-37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein upon receptor activation by an agonist.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., CB2).
-
[35S]GTPγS.
-
GDP.
-
Test compound (agonist) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
Procedure:
-
Pre-incubate the membrane preparations with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
The EC50 and Emax values are determined by plotting the specific binding of [35S]GTPγS against the concentration of the agonist and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Cannabinoid Receptor Signaling Pathways
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Activation of these receptors leads to a cascade of intracellular events.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP 55,940 (CAS 83002-04-4): R&D Systems [rndsystems.com]
- 5. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PM226 and Other Selective CB2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid receptor 2 (CB2) agonist PM226 with other notable selective CB2 agonists: JWH133, AM1241, and GW842166x. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Comparative Analysis of CB2 Receptor Agonists
The development of selective CB2 receptor agonists is a significant area of research due to the therapeutic potential of modulating the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. Activation of the CB2 receptor is associated with anti-inflammatory and analgesic effects, without the psychoactive side effects mediated by the CB1 receptor. This has led to the investigation of selective CB2 agonists for a variety of pathological conditions.
This compound is a chromenoisoxazole-based compound that has demonstrated high selectivity and affinity for the CB2 receptor.[1][2][3] To provide a comprehensive overview of its performance, this guide compares its key pharmacological parameters with those of other well-established selective CB2 agonists.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and other selected CB2 receptor agonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | CB2 EC50 (nM) | Assay Type | Cell Line | Radioligand | Reference |
| This compound | 12.8 ± 2.4 | > 40,000 | > 3125 | 38.67 ± 6.70 | GTPγS | Not Specified | Not Specified | [1][2][3] |
| JWH133 | 3.4 | 677 | ~200 | Not Specified | Binding Assay | Not Specified | Not Specified | |
| AM1241 | ~7 (human) | > 560 (human) | > 80 | Agonist (human) | cAMP | HEK, CHO | [3H]CP55,940 | |
| 3.4 ± 0.5 (mouse) | 280 ± 41 (rat) | ~82 | Inverse Agonist (rodent) | cAMP | Not Specified | [3H]CP55,940 | ||
| GW842166x | Not Specified | > 30,000 | Not Specified | 63 (human) | Not Specified | Not Specified | Not Specified | |
| Not Specified | Not Specified | Not Specified | 91 (rat) | Not Specified | Not Specified | Not Specified | ||
| Not Specified | Not Specified | Not Specified | 133 | Cyclase Assay | Not Specified | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CB2 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CB2 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human or rodent CB2 receptor (e.g., CHO, HEK293 cells).
-
Radioligand: Typically [3H]CP55,940, a high-affinity cannabinoid receptor agonist.
-
Test compounds (e.g., this compound, JWH133, AM1241, GW842166x) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity CB2 ligand (e.g., WIN 55,212-2).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparations on ice and resuspend in the assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The Ki values are calculated using the Cheng-Prusoff equation from the IC50 values obtained from the competition binding curves.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein coupling to the CB2 receptor.
Objective: To quantify the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the CB2 receptor.
Materials:
-
Membrane preparations from cells expressing the CB2 receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compounds (agonists) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubate the membrane preparations with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture at 30°C for 30-60 minutes.
-
If using SPA beads, add the beads to the mixture and incubate to allow the radiolabeled G-proteins to bind. The signal is then measured on a scintillation counter.
-
If using a filtration method, terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer. The radioactivity on the filters is then counted.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the canonical CB2 receptor signaling pathway and a typical experimental workflow for assessing agonist activity.
References
PM226 vs AM630 in blocking CB2 receptor activity
[2.1] Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC We have tested our prediction that AM630 is a CB2 cannabinoid receptor ligand and also investigated whether L759633 and L759656, are CB2 receptor agonists. Binding assays with membranes from CHO cells stably transfected with human CB1 or CB2 ... --INVALID-LINK-- [2.2] Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 We have tested our prediction that AM630 is a CB2 cannabinoid receptor ligand and also investigated whether L759633 and L759656, are CB2 receptor agonists. Binding assays with membranes from CHO cells stably transfected with human CB1 or CB2 receptors using [3H]-CP55940, confirmed the CB2-selectivity of L759633 and L759656 (CB2/CB1 affinity ratios = 163 and 414 respectively) and showed AM630 to have a Ki at CB2 receptors of 31.2 nM and a CB2/CB1 affinity ratio of 165. In CB2-transfected cells, L759633 and L759656 were potent inhibitors of forskolin-stimulated cyclic AMP production, with EC50 values of 8.1 and 3.1 nM respectively and CB1/CB2 EC50 ratios of > 1000 and > 3000 respectively. AM630 inhibited [35S]-GTPγS binding to CB2 receptor membranes (EC50 = 76.6 nM), enhanced forskolin-stimulated cyclic AMP production in CB2-transfected cells (5.2 fold by 1 μM), and antagonized the inhibition of forskolin-stimulated cyclic AMP production in this cell line induced by CP55940. In CB1-transfected cells, forskolin-stimulated cyclic AMP production was significantly inhibited by AM630 (22.6% at 1 μM and 45.9% at 10 μM) and by L759633 at 10 μM (48%) but not 1 μM. L759656 (10 μM) was not inhibitory. AM630 also produced a slight decrease in the mean inhibitory effect of CP55940 on cyclic AMP production which was not statistically significant. We conclude that AM630 is a CB2-selective ligand that behaves as an inverse agonist at CB2 receptors and as a weak partial agonist at CB1 receptors. L759633 and L759656 are both potent CB2-selective agonists. --INVALID-LINK-- [2.3] Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 A further set of experiments with CB2-transfected cells (Figure 7), showed that inhibition of forskolin-stimulated cyclic AMP production by 10 nM CP55940 (85.5±3.4%; n=5) was concentration-dependently reversed by AM630. A 50% reversal was achieved by AM630 at a concentration (EC50) of 128.6±40.6 nM (n=5). This is the mean concentration of AM630 that increased forskolin-stimulated cyclic AMP production by CB2-transfected cells to a level midway between that observed in the presence of 10 nM CP55940 and that observed in the absence of this agonist. A similar method has been used by Rinaldi-Carmona et al. (1998) to calculate the concentration of SR144528 that produces a 50% reversal of CP55940-induced inhibition of forskolin-stimulated cyclic AMP production by CB2-transfected cells. --INVALID-LINK-- Biological characterization of PM226, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed The compound binds selectively to this receptor with an affinity in the nanomolar range (Ki=12.8±2.4nM). It has negligible affinity for the CB1 receptor (Ki>40000nM) and no activity at the GPR55. This compound was also evaluated in GTPγS binding assays specific to the CB2 receptor showing agonist activity (EC50=38.67±6.70nM). In silico analysis of this compound indicated that it has a good pharmacokinetic profile and a predicted ability to cross the blood
A Comparative Guide to Selective CB2 Receptor Ligands: SR144528 (Antagonist) vs. PM226 (Agonist)
An Important Note on Pharmacological Activity: This guide compares SR144528 and PM226, two potent and selective ligands for the cannabinoid receptor 2 (CB2). It is critical to note that while both compounds target the CB2 receptor, they possess opposing pharmacological functions. SR144528 is a well-established CB2 antagonist and inverse agonist, meaning it blocks the receptor's activity.[1][2] Conversely, extensive research characterizes this compound as a selective CB2 receptor agonist, a molecule that activates the receptor.[3][4][5] This guide will, therefore, compare their properties as functionally opposite selective CB2 ligands, providing a valuable resource for researchers investigating the nuanced roles of the CB2 receptor.
Introduction to CB2 Receptor Ligands
The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system. Primarily expressed in immune cells and to a lesser extent in the central nervous system, the CB2 receptor is a promising therapeutic target for a range of conditions, including inflammatory disorders, pain, and neurodegenerative diseases, without the psychoactive effects associated with the CB1 receptor.[4][6] The development of selective ligands, such as the antagonist SR144528 and the agonist this compound, provides researchers with powerful tools to investigate and modulate CB2 receptor signaling.
Binding Affinity and Selectivity
The efficacy and specificity of a ligand are determined by its binding affinity (how tightly it binds to the receptor) and its selectivity (its preference for one receptor over others). Both SR144528 and this compound demonstrate high affinity for the CB2 receptor and remarkable selectivity over the CB1 receptor.
SR144528 exhibits a sub-nanomolar affinity for the human CB2 receptor, making it an extremely potent ligand.[1][7] this compound also binds with high, nanomolar affinity to the CB2 receptor.[3][4] Crucially, both compounds show negligible affinity for the CB1 receptor, which is essential for avoiding unwanted psychotropic side effects.[1][4]
| Parameter | SR144528 | This compound | Reference |
| CB2 Binding Affinity (Ki) | 0.6 nM (human) | 12.8 ± 2.4 nM | [1][7],[4] |
| CB1 Binding Affinity (Ki) | 400 nM (human) | > 40,000 nM | [1][7],[4] |
| Selectivity Ratio (Ki CB1/Ki CB2) | ~667-fold | > 3125-fold | Calculated from data |
Functional Activity at the CB2 Receptor
The defining difference between SR144528 and this compound lies in their functional activity. As a Gi/o-coupled receptor, CB2 activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
This compound (Agonist): As a CB2 agonist, this compound mimics the effect of endogenous cannabinoids. It activates the CB2 receptor, leading to a measurable decrease in cAMP levels and other downstream signaling events. Its agonist activity has been confirmed in GTPγS binding assays, which measure G-protein activation.[3][4][5]
-
SR144528 (Antagonist/Inverse Agonist): SR144528 acts as an antagonist by blocking the binding site and preventing agonists from activating the receptor.[1][8] Furthermore, it has been shown to function as an inverse agonist, meaning it can reduce the basal, constitutive activity of the CB2 receptor, leading to an increase in cAMP levels from baseline in some systems.[2] It effectively antagonizes the effects of agonists like CP 55,940 in functional assays.[1][7]
| Parameter | SR144528 | This compound | Reference |
| Functional Class | Antagonist / Inverse Agonist | Agonist | [1][2],[3][4] |
| Effect on cAMP (agonist-stimulated) | Blocks decrease in cAMP | N/A (causes the decrease) | [1] |
| GTPγS Binding Assay | Inverse Agonist Activity | Agonist Activity (EC50 = 38.67 nM) | [2],[4] |
| MAP Kinase Activity (agonist-stimulated) | Blocks activation (IC50 = 39 nM) | N/A (would cause activation) | [1] |
Signaling Pathways and Experimental Workflow Diagrams
To visualize the opposing actions of these ligands and the methods used to characterize them, the following diagrams are provided.
Caption: Opposing effects of this compound and SR144528 on the CB2 receptor signaling pathway.
Caption: General experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize CB2 ligands.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioactive ligand from the receptor.
-
Objective: To determine the Ki of this compound and SR144528 at the human CB2 receptor.
-
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably transfected with the human CB2 receptor.[9]
-
Test Compounds: Serial dilutions of this compound or SR144528.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold buffer, often containing BSA.
-
96-well plates and a cell harvester with GF/C filters.[11]
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes (e.g., 5-20 µg protein/well), the radioligand at a concentration near its Kd (e.g., 0.8-2 nM), and varying concentrations of the test compound (this compound or SR144528).[10][11]
-
Define non-specific binding using a high concentration of a non-labeled ligand (e.g., 5 µM WIN 55,212-2).[10] Total binding is determined in the absence of a competing ligand.
-
Incubate the plate for 60-120 minutes at 30-37°C with gentle agitation.[10][11]
-
Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI).[11] This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[11]
-
Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) from the resulting competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]
-
cAMP Accumulation Functional Assay
This assay measures the functional activity of a ligand by quantifying its effect on intracellular cAMP levels following adenylyl cyclase stimulation.
-
Objective: To determine if this compound acts as an agonist and if SR144528 acts as an antagonist/inverse agonist.
-
Materials:
-
CHO cells stably expressing the human CB2 receptor (hCB2-CHO).[2]
-
Adenylyl Cyclase Stimulator: Forskolin.[1]
-
Test Compounds: this compound and SR144528.
-
Reference Agonist: CP 55,940.
-
Stimulation Buffer: HBSS containing HEPES, IBMX (a phosphodiesterase inhibitor), and BSA.[12]
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit or HitHunter cAMP assay).[2][12]
-
-
Procedure (Antagonist Mode for SR144528):
-
Seed hCB2-CHO cells in a 96-well plate and incubate overnight.[2]
-
Pre-treat the cells with various concentrations of SR144528 for a defined period.
-
Stimulate the cells with a fixed concentration of a CB2 agonist (e.g., CP 55,940) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP. The agonist will inhibit this increase.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a homogenous assay kit according to the manufacturer's protocol.
-
An effective antagonist like SR144528 will reverse the inhibitory effect of the agonist, causing cAMP levels to return towards those seen with forskolin alone.[1]
-
-
Procedure (Agonist Mode for this compound):
-
Follow steps 1 and 2 as above, but treat cells with various concentrations of this compound.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate, lyse, and measure cAMP levels.
-
An agonist like this compound will cause a dose-dependent decrease in forskolin-stimulated cAMP accumulation.[2]
-
Conclusion
SR144528 and this compound are both highly potent and selective ligands for the CB2 receptor, making them invaluable for pharmacological research. However, they serve fundamentally different purposes. SR144528 is a powerful antagonist/inverse agonist, ideal for experiments designed to block CB2 signaling or probe the receptor's constitutive activity.[1][7] In contrast, this compound is a potent agonist, suited for studies aiming to activate CB2 pathways and explore the therapeutic potential of receptor stimulation, such as in neuroprotection and anti-inflammatory models.[4][5] The choice between these two compounds depends entirely on the experimental goal: to inhibit or to activate the CB2 receptor. Understanding their distinct mechanisms of action is paramount for the accurate design and interpretation of studies targeting the endocannabinoid system.
References
- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of a non-CB1/CB2 cannabinoid receptor in the aqueous humor outflow-enhancing effects of abnormal-cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of the Selective CB2 Receptor Agonists: PM226 and JWH-133
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent selective cannabinoid receptor 2 (CB2R) agonists: PM226 and JWH-133. Both compounds are valuable tools in the study of the endocannabinoid system and hold therapeutic potential for a variety of disorders, including inflammatory conditions, neuropathic pain, and neurodegenerative diseases. This document outlines their key pharmacological properties, supported by experimental data, and provides detailed methodologies for their characterization.
At a Glance: Key Differences
| Feature | This compound | JWH-133 |
| Chemical Class | Chromenoisoxazole | Dibenzopyran |
| CB2R Binding Affinity (Ki) | 12.8 nM[1] | 3.4 nM[2][3][4] |
| CB1R Binding Affinity (Ki) | > 40,000 nM[1] | 677 nM[2][3] |
| CB2R Selectivity | > 3000-fold over CB1R | ~200-fold over CB1R[3] |
| CB2R Functional Activity (EC50) | 38.67 nM[1] | Not explicitly found, but potent agonist activity reported. |
| Reported Therapeutic Effects | Neuroprotective, Anti-inflammatory[1] | Anti-inflammatory, Immunomodulatory, Neuroprotective, Anti-cancer[5] |
Chemical Structures
This compound is a synthetic compound belonging to the chromenoisoxazole class.
JWH-133 is a classic synthetic cannabinoid from the dibenzopyran family, developed by John W. Huffman.[3]
(Chemical structure images would be inserted here in a publication)
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters for this compound and JWH-133.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor | CB2 Receptor | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | > 40,000[1] | 12.8 ± 2.4[1] | > 3125 |
| JWH-133 | 677[2][3] | 3.4[2][3][4] | ~199 |
Table 2: CB2 Receptor Functional Activity
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | [³⁵S]GTPγS Binding | EC₅₀ | 38.67 ± 6.70[1] |
| JWH-133 | [³⁵S]GTPγS Binding | EC₅₀ | Data not available, but confirmed as a potent agonist. |
Table 3: In Vivo Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Administration Route |
| This compound | Data not available | - | - | - |
| JWH-133 | Half-life (t₁/₂) | ~1 hour | Not specified | Not specified |
| Volume of Distribution (Vd) | Moderate (1-3 L/kg) | Not specified | Not specified |
Note: Comprehensive in vivo pharmacokinetic data for both compounds is limited in the public domain.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of this compound and JWH-133 for human CB1 and CB2 receptors.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]CP-55,940 or [³H]WIN-55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Test compounds (this compound, JWH-133) at various concentrations.
-
Non-specific binding control: A high concentration of a known non-radiolabeled cannabinoid agonist (e.g., 1 µM WIN-55,212-2).
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-10 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various dilutions.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein coupled receptors.
Objective: To determine the EC₅₀ and Emax of this compound and JWH-133 at the human CB2 receptor.
Materials:
-
Membranes from cells expressing the human CB2 receptor.
-
[³⁵S]GTPγS radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compounds (this compound, JWH-133) at various concentrations.
-
Basal control (buffer only) and positive control (a known CB2 agonist).
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare the membranes as in the binding assay. Prepare a solution of GDP (typically 10-30 µM final concentration) and the test compounds in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the membranes, GDP, and the test compound. Pre-incubate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through the filter plate and wash with ice-cold buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the test compound. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) from the resulting dose-response curve using non-linear regression.
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
Activation of the G-protein coupled CB2 receptor by agonists like this compound and JWH-133 primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, CB2R activation can modulate various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, which are involved in regulating cellular processes like inflammation and apoptosis.[6][7][8]
Caption: Simplified CB2 receptor signaling pathway.
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel CB2 receptor agonist.
Caption: Workflow for CB2 agonist characterization.
Conclusion
Both this compound and JWH-133 are potent and selective CB2 receptor agonists. This compound exhibits exceptionally high selectivity for the CB2 receptor over the CB1 receptor, making it a particularly valuable tool for isolating CB2-mediated effects. JWH-133, while also highly selective, has been more extensively characterized in a wider range of in vivo models, demonstrating broad therapeutic potential. The choice between these two compounds will depend on the specific research question, with this compound being ideal for studies requiring minimal to no CB1 receptor interaction, and JWH-133 offering a more established profile in various disease models. Further research is warranted to fully elucidate the in vivo pharmacokinetic and pharmacodynamic profiles of this compound to better compare its therapeutic potential with that of JWH-133.
References
- 1. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. JWH-133 - Wikipedia [en.wikipedia.org]
- 4. JWH 133 (in Tocrisolve 100) | CAS 259869-55-1 | Tocris Bioscience [tocris.com]
- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK is involved in CB2 receptor-induced apoptosis of human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of PM226: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of PM226, a selective cannabinoid receptor 2 (CB2) agonist, with other alternative compounds. The information is supported by experimental data from in vitro and in vivo models, offering a comprehensive overview for researchers in the field of neurodegenerative disease and drug development.
This compound: A Selective CB2 Receptor Agonist with Neuroprotective Potential
This compound, chemically identified as 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole, is a novel compound that demonstrates high selectivity and agonist activity at the CB2 receptor.[1][2] This selectivity is a key attribute, as activation of the CB1 receptor is associated with psychoactive side effects, whereas CB2 receptor activation is primarily linked to anti-inflammatory and immunomodulatory effects.[1]
Mechanism of Action
This compound exerts its neuroprotective effects through the activation of the CB2 receptor. This has been confirmed in studies where the beneficial effects of this compound were reversed by the presence of a CB2 antagonist.[1] The downstream signaling cascade following CB2 receptor activation by this compound is believed to involve the modulation of inflammatory pathways, ultimately leading to reduced neuronal damage.
In Vitro Neuroprotection: Anti-Inflammatory Effects
In a key in vitro model, this compound demonstrated significant anti-inflammatory and neuroprotective properties. The study utilized a model of neuroinflammation where BV2 microglial cells were stimulated with lipopolysaccharide (LPS) to create a pro-inflammatory environment. The conditioned media from these activated microglia, which is toxic to neurons, was then applied to M213-2O neuronal cells.
Treatment with this compound was shown to attenuate the neuronal cell death induced by the inflammatory conditioned media in a dose-dependent manner. This protective effect was blocked by a CB2 receptor antagonist, confirming the mechanism of action.[1]
In Vivo Neuroprotection: Amelioration of Mitochondrial Damage
The neuroprotective efficacy of this compound was further validated in an in vivo rat model of mitochondrial damage. This model involves the intrastriatal application of malonate, which induces a lesion mimicking some aspects of neurodegenerative diseases.
Magnetic Resonance Imaging (MRI) analysis revealed that administration of this compound significantly decreased the volume of the striatal lesion caused by malonate.[1] Histopathological evaluations, including Nissl staining, Iba-1 immunostaining, and TUNEL assays, further confirmed these findings, showing reduced neuronal loss, decreased microglial activation, and less apoptotic cell death in the this compound-treated group.[1] The neuroprotective effects in this model were also shown to be dependent on CB2 receptor activation.[1]
Comparative Analysis: this compound vs. Alternative CB2 Agonists
To provide a comprehensive overview, the neuroprotective effects of this compound are compared with other well-known selective CB2 receptor agonists, JWH-133 and HU-308. While direct comparative studies are limited, data from similar experimental models are presented to offer a relative assessment of their potential.
Data Presentation
| Compound | Model | Assay | Key Findings |
| This compound | In Vitro: LPS-stimulated BV2 microglia conditioned media on M213-2O neuronal cells | MTT Assay | Dose-dependent increase in neuronal viability.[1] |
| In Vivo: Malonate-induced striatal lesion in rats | MRI, Nissl Staining, Iba-1 Immunostaining, TUNEL Assay | Significant reduction in lesion volume, neuronal loss, microglial activation, and apoptosis.[1] | |
| JWH-133 | In Vitro: HIV-infected monocyte-derived macrophages (MDM) on neurons | TUNEL Assay | Decreased neuronal apoptosis induced by HIV/MDM-secreted Cathepsin B.[2] At 0.5 µM and 1 µM, significantly decreased Cathepsin B levels.[2] |
| In Vivo: Hypoxic-ischemic encephalopathy in neonatal rats | TUNEL Assay | Significant decrease in apoptotic cells.[3] | |
| HU-308 | In Vitro: LPS and IFNγ-stimulated SIM-A9 microglial cells conditioned media on STHdhQ7/Q7 neuronal cells | ATP Assay | Increased neuronal viability.[4] |
| In Vivo: Proliferative vitreoretinopathy in mice | Histopathology | Reduced tissue pathology score.[4] |
Experimental Protocols
In Vitro Neuroinflammation Model (as applied to this compound)
-
Cell Culture: BV2 microglial cells and M213-2O neuronal cells are cultured in appropriate media and conditions.
-
Microglial Activation: BV2 cells are treated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Conditioned Media Collection: The culture media from the LPS-stimulated BV2 cells, containing inflammatory mediators, is collected.
-
Neuronal Treatment: The conditioned media is applied to the M213-2O neuronal cell cultures in the presence or absence of varying concentrations of this compound.
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a spectrophotometer, with higher absorbance indicating greater cell viability.
-
In Vivo Malonate-Induced Lesion Model (as applied to this compound)
-
Animal Model: Male rats are used for this model.
-
Lesion Induction: Malonate is stereotactically injected into the striatum of the rat brain to induce a lesion.
-
Drug Administration: this compound is administered to the rats, typically via intraperitoneal injection, at specified doses and time points relative to the lesion induction.
-
MRI Analysis: At the end of the treatment period, Magnetic Resonance Imaging is performed to visualize and quantify the volume of the striatal lesion.
-
Histopathological Analysis:
-
Tissue Preparation: Rats are euthanized, and their brains are collected, fixed in paraformaldehyde, and sectioned.
-
Nissl Staining: Sections are stained with a Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies. The number of surviving neurons in the striatum is then quantified.
-
Iba-1 Immunohistochemistry: Sections are incubated with a primary antibody against Iba-1, a marker for microglia. A secondary antibody conjugated to a detectable label is then used for visualization. The intensity of Iba-1 staining is quantified to assess the level of microglial activation.
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This assay is used to detect apoptotic cells. Brain sections are treated with terminal deoxynucleotidyl transferase to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA. The labeled cells are then visualized using fluorescence microscopy and quantified.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound activates the CB2 receptor, leading to neuroprotection.
In Vitro Experimental Workflow
References
- 1. biocare.net [biocare.net]
- 2. Cannabinoid receptor type 2 agonist JWH-133 decreases cathepsin B secretion and neurotoxicity from HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-apoptotic and Immunomodulatory Effect of CB2 Agonist, JWH133, in a Neonatal Rat Model of Hypoxic-Ischemic Encephalopathy [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
The Selective Cannabinoid Receptor 2 Agonist PM226: A Comparative Cross-Reactivity Analysis
For Immediate Release
This comparison guide provides a detailed analysis of the cross-reactivity profile of PM226, a potent and selective cannabinoid receptor 2 (CB2) agonist. The data presented herein is intended for researchers, scientists, and drug development professionals working in the field of cannabinoid pharmacology. This guide offers a comprehensive overview of this compound's binding affinity for cannabinoid receptors CB1 and CB2, and its potential off-target interactions with other related receptors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a synthetic cannabinoid agonist that exhibits high selectivity for the CB2 receptor over the CB1 receptor. This selectivity is a critical attribute, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, while CB2 receptor modulation is being explored for a variety of therapeutic applications, including anti-inflammatory and analgesic effects, without inducing psychotropic side effects. This guide summarizes the binding affinity of this compound and provides detailed protocols for the key assays used to determine its receptor interaction profile.
Comparative Binding Affinity of this compound
The selectivity of this compound for the CB2 receptor is evident from competitive radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |
| This compound | CB1 | >40,000 [1][2][3] | >3125-fold |
| CB2 | 12.8 [1][2][3] | ||
| THC | CB1 | ~10-40 | Non-selective |
| CB2 | ~24-36 | ||
| CP55,940 | CB1 | ~0.98 (rat) | Non-selective |
| CB2 | ~0.92 (human) |
Table 1: Binding Affinities (Kᵢ) of this compound and other Cannabinoid Ligands for CB1 and CB2 Receptors. Data for THC and CP55,940 are provided for comparative purposes.
Cross-Reactivity with Other Cannabinoid-Related Receptors
To assess the broader selectivity profile of this compound, its activity at other G protein-coupled receptors (GPCRs) and ion channels known to interact with cannabinoids has been evaluated.
| Receptor | This compound Activity |
| GPR55 | No significant activity reported.[1][2][3] |
| GPR18 | No direct binding data available for this compound. However, studies on selective GPR18 ligands show a lack of cross-reactivity with CB1 and CB2 receptors, suggesting a low probability of significant interaction. |
| TRPV1 | No direct binding or functional data available for this compound. |
Table 2: Cross-Reactivity Profile of this compound at Other Cannabinoid-Related Receptors.
Signaling Pathways
Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist like this compound initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cross-reactivity of this compound.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
96-well filter plates.
-
Liquid scintillation cocktail and counter.
Procedure:
-
Preparation: Thaw cell membrane preparations on ice. Dilute this compound to a range of concentrations.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]CP55,940, and varying concentrations of this compound. Incubate at 30°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling. For Gi/o-coupled receptors like CB2, agonists are expected to inhibit adenylyl cyclase and thus decrease cAMP levels.
Materials:
-
Cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and grow to the desired confluency.
-
Stimulation: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis: Lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay. In these assays, cAMP from the sample competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway for some GPCRs.
Materials:
-
A specialized cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® cells from DiscoveRx). These cells co-express the CB2 receptor fused to a protein tag and β-arrestin fused to a complementary enzyme fragment or fluorescent protein.
-
Test compound: this compound.
-
Assay-specific detection reagents.
-
Cell culture reagents.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well plate.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents as per the manufacturer's protocol. The interaction between the tagged receptor and the β-arrestin fusion protein brings the complementary fragments or fluorescent proteins into close proximity, generating a measurable signal (e.g., chemiluminescence, fluorescence resonance energy transfer [FRET], or bioluminescence resonance energy transfer [BRET]).
-
Data Analysis: Quantify the signal and plot it against the logarithm of the this compound concentration. Determine the EC50 value, representing the concentration of this compound that elicits a half-maximal recruitment of β-arrestin.
Conclusion
The experimental data clearly demonstrates that this compound is a highly selective agonist for the cannabinoid CB2 receptor, with negligible affinity for the CB1 receptor and no reported activity at the GPR55 receptor. This high degree of selectivity makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor and a promising lead compound for the development of therapeutic agents that avoid the psychoactive side effects associated with CB1 receptor activation. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable characterization of the cross-reactivity profiles of novel cannabinoid ligands.
References
A Comparative In Vitro Dose-Response Analysis of the Selective CB2 Receptor Agonist PM226
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro dose-response characteristics of PM226, a selective cannabinoid receptor 2 (CB2R) agonist, alongside other well-established selective CB2R agonists. The data presented herein is intended to offer an objective performance comparison to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to this compound
This compound is a chromenoisoxazole derivative that has been identified as a selective and potent agonist for the CB2 receptor.[1][2][3] The CB2 receptor is primarily expressed in immune cells and has emerged as a promising therapeutic target for a variety of disorders, including inflammatory conditions and neurodegenerative diseases, due to its role in modulating immune responses and its lack of the psychoactive effects associated with the CB1 receptor.[2] this compound exhibits a high binding affinity for the CB2 receptor and demonstrates agonist activity in functional assays.[1][2][3]
Comparative Dose-Response Data
The following table summarizes the in vitro potency and efficacy of this compound in comparison to other selective CB2 receptor agonists: AM1241, JWH133, and HU-308. These compounds were selected based on their established selectivity for the CB2 receptor and their frequent use in preclinical research.
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound | Radioligand Binding | Kᵢ (CB2R) | 12.8 ± 2.4 nM | CHO cells expressing human CB2R | [2] |
| Radioligand Binding | Kᵢ (CB1R) | >40,000 nM | CHO cells expressing human CB1R | [2] | |
| GTPγS Binding | EC₅₀ | 38.67 ± 6.70 nM | Membranes from hCB2-CHO cells | [2] | |
| Neuroprotection (Anti-inflammatory) | Effect | Dose-dependent protection | BV2 microglia and M213-2O neuronal cells | [2] | |
| AM1241 | Radioligand Binding | Kᵢ | ~7 nM | HEK cells expressing human CB2R | |
| cAMP Inhibition | EC₅₀ | 28 nM | CHO-K1 cells expressing human CB2R | ||
| JWH133 | Radioligand Binding | Kᵢ | 3.4 nM | CHO cells expressing human CB2R | |
| Cell Viability (Glioma) | IC₅₀ | ~5-10 µM | C6 glioma cells | ||
| HU-308 | cAMP Inhibition | EC₅₀ | 5.57 nM | CB₂-transfected cells | |
| Anti-inflammatory | IC₅₀ | ~0.5-4 µM (Inhibition of VCAM-1/ICAM-1) | Human Liver Sinusoidal Endothelial Cells |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are outlined below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with either human CB1 or CB2 receptors are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55940) and varying concentrations of the test compound (e.g., this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration to separate the bound from the unbound radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the CB2 receptor.
-
Membrane Preparation: Membranes from cells expressing the CB2 receptor are prepared as described above.
-
Assay Reaction: The membranes are incubated with the test compound, GDP, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is calculated.
cAMP Inhibition Assay
This assay measures the ability of a CB2 receptor agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger.
-
Cell Culture: Cells expressing the CB2 receptor are cultured in appropriate media.
-
Stimulation: The cells are first stimulated with forskolin, an activator of adenylyl cyclase, to increase intracellular cAMP levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence or luminescence detection.
-
Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC₅₀) is determined.
In Vitro Neuroprotection (Anti-inflammatory) Assay
This assay assesses the ability of a compound to protect neuronal cells from inflammation-induced damage.
-
Microglial Stimulation: A microglial cell line (e.g., BV2) is stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound (e.g., this compound) for a specified period.
-
Conditioned Media Collection: The culture supernatant (conditioned media), containing cytokines and other factors released by the microglia, is collected.
-
Neuronal Cell Treatment: A neuronal cell line (e.g., M213-2O) is then treated with the collected conditioned media.
-
Cell Viability Assessment: After a further incubation period, the viability of the neuronal cells is assessed using a metabolic assay such as the MTT assay.
-
Data Analysis: The ability of the test compound to dose-dependently attenuate the reduction in neuronal cell viability caused by the inflammatory conditioned media is evaluated.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
References
Unraveling the Anti-Inflammatory Potential of PM226: A Comparative Analysis
Initial investigations into the anti-inflammatory properties of a compound designated PM226 have yielded no specific scientific literature or experimental data under this name. extensive searches of scholarly databases and research articles did not identify any substance referred to as "this compound" with documented anti-inflammatory effects.
This guide, therefore, cannot provide a direct comparison of this compound with other anti-inflammatory agents. It is possible that "this compound" is an internal project name, a novel compound not yet described in published literature, or a typographical error.
To facilitate a comprehensive analysis, we present a framework for evaluating a novel anti-inflammatory compound, which can be applied once the identity of "this compound" is clarified. This framework will outline the necessary experimental data, comparative agents, and mechanistic insights required for a thorough assessment.
Framework for Comparative Analysis of a Novel Anti-Inflammatory Agent
A robust comparison of a new anti-inflammatory candidate, such as the substance intended by "this compound," would necessitate data from a series of well-defined in vitro and in vivo experiments.
Key In Vitro Assays for Anti-Inflammatory Activity
A standard battery of in vitro tests is crucial to determine the direct cellular and molecular effects of a novel compound.
1. Inhibition of Pro-inflammatory Mediators:
-
Objective: To quantify the compound's ability to suppress the production of key molecules that drive inflammation.
-
Methodology:
-
Cell Culture: Utilize relevant cell lines, such as macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS) or other appropriate stimuli.
-
Treatment: Incubate the cells with varying concentrations of the test compound.
-
Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other mediators (e.g., nitric oxide, prostaglandins) in the cell culture supernatant using ELISA or other sensitive immunoassays.
-
-
Data Presentation: Results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the production of a specific mediator by 50%.
2. Gene Expression Analysis:
-
Objective: To understand how the compound affects the transcription of genes involved in the inflammatory process.
-
Methodology:
-
Experimental Setup: Similar to the pro-inflammatory mediator assay.
-
Analysis: Extract RNA from the treated cells and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA levels of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
-
Data Presentation: Data is typically shown as fold change in gene expression relative to stimulated cells without treatment.
Investigation of Signaling Pathways
Understanding the molecular mechanism of action is critical for drug development.
1. NF-κB Signaling Pathway:
-
Objective: To determine if the compound inhibits the NF-κB pathway, a central regulator of inflammation.
-
Methodology:
-
Western Blot: Analyze the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65) in cell lysates after treatment and stimulation.
-
Reporter Assays: Use cells transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter to quantify NF-κB transcriptional activity.
-
-
Visualization:
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
2. MAPK Signaling Pathway:
-
Objective: To assess the compound's effect on the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), which are also involved in inflammation.
-
Methodology:
-
Western Blot: Measure the phosphorylation of key MAPK proteins in response to stimulation with and without the compound.
-
-
Visualization:
Caption: Potential inhibitory action of this compound on MAPK signaling.
Comparative Data Presentation
To facilitate a clear comparison, quantitative data should be summarized in a tabular format.
Table 1: In Vitro Anti-Inflammatory Activity of this compound and Comparators
| Compound | IC50 TNF-α (µM) | IC50 IL-6 (µM) | IC50 NO (µM) | IC50 COX-2 (µM) |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed |
| Dexamethasone | Reference Value | Reference Value | Reference Value | Reference Value |
| Ibuprofen | Reference Value | Reference Value | Reference Value | Reference Value |
Reference values for well-established anti-inflammatory drugs like dexamethasone (a corticosteroid) and ibuprofen (a nonsteroidal anti-inflammatory drug, NSAID) would provide a benchmark for evaluating the potency of the new compound.
In Vivo Models of Inflammation
To assess the efficacy of the compound in a whole organism, various animal models are employed.
-
Carrageenan-Induced Paw Edema: A model of acute inflammation. The reduction in paw swelling after compound administration is measured.
-
LPS-Induced Systemic Inflammation: This model mimics sepsis. The compound's ability to reduce systemic cytokine levels and improve survival is evaluated.
-
Collagen-Induced Arthritis: A model for chronic inflammatory diseases like rheumatoid arthritis. The compound's effect on joint inflammation, cartilage, and bone erosion is assessed.
Table 2: In Vivo Efficacy of this compound in a Model of Acute Inflammation
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | Dose 1 | Data Needed |
| This compound | Dose 2 | Data Needed |
| Indomethacin | Reference Dose | Reference Value |
Conclusion and Future Directions
A comprehensive evaluation of the anti-inflammatory effects of "this compound" is contingent on the availability of robust experimental data. The framework provided here outlines the essential studies required to characterize its activity and compare it meaningfully with existing anti-inflammatory agents.
For researchers and drug development professionals, the key steps are:
-
Clarify the identity of "this compound."
-
Conduct a systematic in vitro and in vivo evaluation as outlined above.
-
Benchmark the results against established anti-inflammatory drugs.
This structured approach will enable an objective assessment of the therapeutic potential of the novel compound and guide its future development. We encourage the researchers of "this compound" to generate and publish this critical data to allow for a thorough scientific comparison.
Safety Operating Guide
Proper Disposal Procedures for PM226: A Safety and Operations Guide
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 3M™ Protective Material PM-226, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Prior to handling PM226, it is imperative to be familiar with its properties and the necessary safety measures. This section details the required personal protective equipment (PPE) and immediate actions in case of exposure.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for PM-226 indicates that no special chemical protective gloves are required, it is best practice in a laboratory setting to always wear standard PPE.
| PPE Category | Specification |
| Eye Protection | Safety eyewear designed to protect against splash of liquids. |
| Skin Protection | Standard laboratory gloves (Nitrile or Neoprene). |
| Respiratory | Use in a well-ventilated area. If ventilation is not adequate, use respiratory protection equipment. |
First Aid Measures in Case of Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush with large amounts of water. Remove contact lenses if easy to do. Continue rinsing. Get medical attention.[1] |
| Skin Contact | Immediately wash with soap and water. Remove contaminated clothing and wash before reuse. If signs/symptoms develop, get medical attention.[1] |
| Inhalation | Remove person to fresh air. If you feel unwell, get medical attention.[1] |
| Ingestion | Rinse mouth. If you feel unwell, get medical attention.[1] |
This compound Properties and Hazard Information
The following table summarizes the known physical and chemical properties of this compound as per the manufacturer's Safety Data Sheet.
| Property | Value |
| Physical State | Liquid |
| Color | Not Specified |
| Odor | Minimal Solvent |
| pH | Approximately 3 |
| Boiling Point | Approximately 100 ºC |
| Flash Point | Non-combustible |
| Vapor Pressure | Approximately 18 mmHg [@ 20 ºC] |
| Density | 1.0 g/ml |
| Solubility in Water | Complete |
| Percent Volatile | Approximately 80 % |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations. The following workflow outlines the required steps.
Caption: this compound Disposal Workflow
Spill Containment
-
Evacuate and Ventilate : In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. For larger spills or those in confined spaces, use mechanical ventilation to disperse vapors.
-
Contain Spill : Working from the outside of the spill inward, cover the spill with an inorganic absorbent material such as bentonite or vermiculite.
Collection and Packaging
-
Absorb Material : Mix the absorbent material with the spilled this compound until it appears dry. It is important to note that adding an absorbent material does not neutralize the hazard.
-
Collect Waste : Carefully collect as much of the absorbed material as possible.
-
Package for Disposal : Place the collected material into a closed container that is approved for transportation by the relevant authorities.
-
Label Container : Clearly label the container as hazardous waste in accordance with your institution's and local regulations.
Final Disposal
-
Clean Up Residue : Clean the area of any remaining residue with water.
-
Dispose of Waste : Dispose of the sealed container through an approved waste disposal plant or licensed hazardous waste handler.[2] Always adhere to applicable local, regional, national, and international regulations.
Regulatory and Compliance Summary
Disposal of chemical waste is strictly regulated. It is the responsibility of the generator to ensure that all waste is handled and disposed of in accordance with all applicable laws. This includes, but is not limited to, regulations from the Environmental Protection Agency (EPA) in the United States and equivalent bodies in other regions. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
Personal protective equipment for handling PM226
This document provides crucial safety protocols and operational guidance for the handling and disposal of materials identified as PM226. Due to the varied nature of substances labeled "this compound," this guide addresses the two primary contexts in which this identifier is used: 3M™ Protective Material PM-226 , a textile treatment solution, and This compound, the selective CB2 receptor agonist , a research chemical. Adherence to these distinct procedures is vital for ensuring laboratory safety and regulatory compliance.
I. 3M™ Protective Material PM-226
This product is a non-fluorochemical, water-based solution (20% solids in 80% water) with a pH of 2-4, designed for treating polyester fabrics.[1] While it is a non-combustible liquid, proper personal protective equipment (PPE) and handling procedures are necessary to mitigate associated risks.
Based on the Safety Data Sheet (SDS), the following PPE is recommended for handling 3M™ PM-226:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent moderate eye irritation from splashes. |
| Skin Protection | Standard laboratory coat. Nitrile gloves are recommended for prolonged contact. | To prevent skin contact, although significant irritation is not expected. |
| Respiratory Protection | Not typically required with adequate ventilation. Use a NIOSH-approved respirator if mists or aerosols are generated. | To prevent respiratory tract irritation from inhalation of vapors or mists. |
1. Handling and Storage:
-
Avoid eye contact and breathing of vapors or mists.
-
Use in a well-ventilated area.
-
Store in a cool, dry place. Do not store at temperatures above 50°C (120°F).[1]
-
The product is freeze/thaw stable. If frozen, return to room temperature before use without agitation.[1]
2. Spill Management Protocol: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Ventilate the area to disperse any vapors.
-
Contain the spill using an inert absorbent material such as bentonite, vermiculite, or commercially available inorganic absorbent material.
-
Collect the absorbed material into a closed, labeled container for disposal.
-
Clean the residue with water.
3. Disposal Plan:
-
Dispose of the waste product and container in accordance with all applicable local, regional, national, and international regulations.
-
Consult with environmental, health, and safety (EHS) professionals to ensure proper waste classification and disposal.
II. This compound - Selective CB2 Receptor Agonist
This compound as a selective CB2 receptor agonist is a potent research chemical.[2][3] While a specific Safety Data Sheet is not publicly available, standard laboratory procedures for handling novel, biologically active compounds of unknown toxicity must be strictly followed. The following recommendations are based on general best practices for potent research chemicals.
A higher level of precaution is warranted due to the compound's biological activity and the lack of comprehensive toxicity data.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles. | To provide a complete seal and protect eyes from splashes or fine powders. |
| Skin Protection | A lab coat with tight cuffs and double-gloving with nitrile gloves. | To prevent any skin absorption of the potent compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the compound as a powder. Work in a certified chemical fume hood. | To prevent inhalation of airborne particles of the potent compound. |
1. Handling and Storage:
-
All handling of the solid compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Prepare solutions within a fume hood.
-
Store the compound in a clearly labeled, sealed container in a secure, designated area away from incompatible materials.
2. Spill Management Protocol:
-
Evacuate the area and restrict access.
-
If the spill involves a powder outside of a containment unit, do not attempt to clean it up without appropriate respiratory protection.
-
For small spills, gently cover with an absorbent material designated for chemical spills. Avoid raising dust.
-
Carefully collect the material into a sealed, labeled waste container.
-
Decontaminate the area using an appropriate solvent (e.g., ethanol), followed by soap and water.
3. Disposal Plan:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.
-
Dispose of all waste in accordance with institutional EHS guidelines and local, regional, and national regulations for hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
